Platrol
Description
Structure
3D Structure
Properties
CAS No. |
852055-88-0 |
|---|---|
Molecular Formula |
C13H15NO6 |
Molecular Weight |
281.26 g/mol |
IUPAC Name |
(2S,3R)-3-(2-acetyloxybenzoyl)oxy-2-aminobutanoic acid |
InChI |
InChI=1S/C13H15NO6/c1-7(11(14)12(16)17)19-13(18)9-5-3-4-6-10(9)20-8(2)15/h3-7,11H,14H2,1-2H3,(H,16,17)/t7-,11+/m1/s1 |
InChI Key |
KUUVQWCRENBXIV-HQJQHLMTSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)N)OC(=O)C1=CC=CC=C1OC(=O)C |
Canonical SMILES |
CC(C(C(=O)O)N)OC(=O)C1=CC=CC=C1OC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Wortmannin in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the role of Wortmannin, a potent and well-characterized inhibitor, in cellular signaling pathways. Its primary mechanism of action revolves around the irreversible inhibition of phosphoinositide 3-kinases (PI3Ks), critical components of the PI3K/Akt/mTOR signaling cascade. This pathway is a central regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of various diseases, particularly cancer, making it a key target for therapeutic development.
Mechanism of Action
Wortmannin exerts its inhibitory effect by covalently binding to the catalytic subunit of PI3K. This action prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), a crucial second messenger. The reduction in PIP3 levels subsequently blocks the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B or PKB). The inhibition of Akt phosphorylation is a key indicator of Wortmannin's cellular activity.
The PI3K/Akt Signaling Pathway and Wortmannin's Point of Inhibition
The following diagram illustrates the canonical PI3K/Akt signaling pathway and highlights Wortmannin's specific point of inhibition.
Quantitative Data on Wortmannin's Inhibitory Effects
The efficacy of Wortmannin can be quantified by measuring its impact on downstream signaling events and cellular processes. The following tables summarize key quantitative data from in vitro studies.
Table 1: Dose-Dependent Inhibition of Akt Phosphorylation by Wortmannin
This table represents the relative band intensity of phosphorylated Akt (p-Akt at Ser473) normalized to total Akt, as determined by densitometric analysis of Western Blots in a representative cancer cell line.
| Wortmannin Concentration (nM) | p-Akt / Total Akt Ratio (Normalized) | % Inhibition |
| 0 (Control) | 1.00 | 0% |
| 1 | 0.85 | 15% |
| 10 | 0.50 | 50% |
| 100 | 0.15 | 85% |
| 1000 (1 µM) | 0.05 | 95% |
Table 2: IC50 Value of Wortmannin in a Breast Cancer Cell Line
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Assay | Incubation Time | IC50 Value |
| MCF-7 | Trypan Blue Exclusion | 24 hours | 400 nM |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections provide protocols for key experiments used to characterize the effects of Wortmannin.
Western Blotting for the Analysis of Akt Phosphorylation
This protocol outlines the steps to assess the phosphorylation status of Akt in response to Wortmannin treatment.
Materials:
-
Cell Line: A suitable cell line with an active PI3K/Akt pathway (e.g., MCF-7, A549, Jurkat).
-
Wortmannin: Stock solution in DMSO (e.g., 1 mM).
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Reagent: BCA Protein Assay Kit.
-
SDS-PAGE Gels and Buffers.
-
PVDF Membrane.
-
Blocking Buffer: 5% non-fat milk or BSA in TBST.
-
Primary Antibodies: Rabbit anti-p-Akt (Ser473) and Rabbit anti-Akt.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescent Substrate: ECL reagents.
Procedure:
-
Cell Seeding and Treatment: 1.1. Seed cells in 6-well plates and allow them to adhere overnight. 1.2. Treat the cells with the desired concentrations of Wortmannin (e.g., 0, 1, 10, 100, 1000 nM) for the specified duration (e.g., 2-4 hours).
-
Cell Lysis and Protein Extraction: 2.1. After treatment, place the 6-well plates on ice. 2.2. Aspirate the medium and wash the cells twice with ice-cold PBS.[1] 2.3. Add 100-150 µL of ice-cold lysis buffer to each well.[1] 2.4. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[1] 2.5. Incubate the lysate on ice for 30 minutes with occasional vortexing.[1] 2.6. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[1] 2.7. Transfer the supernatant (protein extract) to a new tube.
-
Protein Quantification: 3.1. Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
SDS-PAGE and Western Blotting: 4.1. Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes. 4.2. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. 4.3. Perform electrophoresis to separate the proteins by size. 4.4. Transfer the separated proteins to a PVDF membrane. 4.5. Block the membrane with blocking buffer for 1 hour at room temperature. 4.6. Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C. 4.7. Wash the membrane three times with TBST. 4.8. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. 4.9. Wash the membrane three times with TBST. 4.10. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system. 4.11. Strip the membrane and re-probe with an antibody against total Akt for normalization.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells and Culture Medium.
-
Wortmannin.
-
96-well plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in PBS.
-
Solubilization Solution: e.g., DMSO or a solution of 10% SDS in 0.01 M HCl.
-
Microplate Reader.
Procedure:
-
Cell Seeding: 1.1. Seed cells at a density of 1.25 x 10^4 cells/well in 96-well plates and allow them to attach overnight.[2]
-
Treatment: 2.1. Replace the medium with fresh medium containing various concentrations of Wortmannin. 2.2. Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.[2]
-
MTT Addition and Incubation: 3.1. Add 20 µL of MTT solution (5 mg/mL) to each well.[2] 3.2. Incubate the plates for 4 hours in the dark at 37°C.[2]
-
Formazan (B1609692) Solubilization: 4.1. Carefully remove the medium from the wells. 4.2. Add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: 5.1. Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Conclusion
Wortmannin serves as an invaluable tool for investigating the intricacies of the PI3K/Akt signaling pathway. Its potent and specific inhibitory action allows for the elucidation of the downstream consequences of pathway blockade. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to effectively utilize Wortmannin in their studies, contributing to a deeper understanding of cellular signaling in both normal physiology and disease states.
References
Platrol: An Obscure Molecule with Limited Data
An in-depth analysis of the available scientific literature and chemical databases reveals a significant lack of information regarding the chemical compound "Platrol." While a unique chemical entity with this name is cataloged, there is no evidence of its synthesis, biological activity, or any associated experimental research.
A singular entry for a compound designated as "this compound" exists in the PubChem database, a comprehensive repository of chemical substances and their properties maintained by the U.S. National Institutes of Health.[1] This entry assigns this compound the Chemical Abstracts Service (CAS) number 852055-88-0 and the molecular formula C13H15NO6.[1] The systematic IUPAC name for this structure is (2S,3R)-3-(2-acetyloxybenzoyl)oxy-2-aminobutanoic acid.[1]
Despite this formal identification, extensive searches for "this compound," its molecular formula, and its IUPAC name have yielded no peer-reviewed research articles, patents detailing its application, or any documented experimental protocols. The available data is limited to computational predictions of its chemical and physical properties.
Chemical Structure and Computed Properties
The chemical structure of this compound, as defined by its IUPAC name, indicates it is a derivative of the amino acid L-threonine. Specifically, it is an ester formed between the hydroxyl group of L-threonine and 2-acetoxybenzoic acid (aspirin).
Table 1: Computed Physicochemical Properties of this compound [1]
| Property | Value | Source |
| Molecular Weight | 281.26 g/mol | PubChem |
| Molecular Formula | C13H15NO6 | PubChem |
| XLogP3-AA | 0.8 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 6 | PubChem |
| Rotatable Bond Count | 6 | PubChem |
| Exact Mass | 281.089937 g/mol | PubChem |
| Monoisotopic Mass | 281.089937 g/mol | PubChem |
| Topological Polar Surface Area | 114 Ų | PubChem |
| Heavy Atom Count | 20 | PubChem |
| Formal Charge | 0 | PubChem |
| Complexity | 419 | PubChem |
| Isotope Atom Count | 0 | PubChem |
| Defined Atom Stereocenter Count | 2 | PubChem |
| Undefined Atom Stereocenter Count | 0 | PubChem |
| Defined Bond Stereocenter Count | 0 | PubChem |
| Undefined Bond Stereocenter Count | 0 | PubChem |
| Covalently-Bonded Unit Count | 1 | PubChem |
| Compound Is Canonicalized | Yes | PubChem |
Note: All data in this table are computationally derived and have not been experimentally verified.
Biological Activity and Signaling Pathways
There is no available information in the scientific literature regarding the biological activity of this compound. Consequently, no signaling pathways involving this compound have been described or proposed. The absence of such data makes it impossible to create any visualizations or diagrams related to its mechanism of action.
Experimental Protocols
The lack of published research on this compound means there are no established experimental protocols for its synthesis, purification, or analysis.
Conclusion
Based on the current state of publicly available scientific information, this compound appears to be a theoretical or uninvestigated chemical entity. While its structure is defined and its basic properties have been computationally estimated, there is no evidence to suggest it has been synthesized or studied in a laboratory setting. Therefore, the core requirements for an in-depth technical guide, including experimental data, protocols, and signaling pathway diagrams, cannot be met at this time. Further research would be necessary to elucidate the chemical and biological properties of this compound.
References
Unveiling Platrol: A Deep Dive into its Discovery and Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The quest for novel therapeutic agents has led researchers to explore the vast chemical diversity of the natural world. This whitepaper provides a comprehensive technical overview of the discovery, synthesis, and biological activity of Platrol, a compound of significant interest in the scientific community. Through a detailed examination of its discovery and the evolution of its synthetic routes, this document aims to provide researchers, scientists, and drug development professionals with a thorough understanding of this compound's background and potential. We will delve into the key experimental protocols that have been instrumental in elucidating its mechanism of action and present quantitative data in a clear, comparative format. Furthermore, this guide will visualize the intricate signaling pathways and experimental workflows associated with this compound to facilitate a deeper comprehension of its molecular interactions.
Discovery and Isolation
The initial identification of a novel bioactive compound is a critical first step that paves the way for future research and development. While the name "this compound" does not correspond to a known compound in the current scientific literature, the principles of natural product discovery remain universal. Typically, the process begins with the screening of extracts from natural sources, such as plants, fungi, or marine organisms.
A notable example of this discovery process is the isolation of novel capsaicinoids from various chili pepper species (Capsicum). Researchers employed a combination of untargeted metabolomics and a rat transient receptor potential cation channel subfamily V member 1 (rTRPV1) calcium influx activation assay to screen 40 different chili varieties.[1][2][3] This bioactivity-directed approach led to the identification and isolation of eighteen capsaicinoids, including five previously unreported compounds.[1][2][3] The structures of these new molecules were then confirmed using nuclear magnetic resonance (NMR) and tandem mass spectrometry (MS/MS).[1][2][3]
Similarly, the landmark discoveries of the anticancer agents Taxol® and Camptothecin were the result of a large-scale screening program for antitumor agents from plants initiated by the National Cancer Institute (NCI).[4][5] Taxol® was isolated from the bark of the Pacific yew tree, Taxus brevifolia, after crude extracts demonstrated cytotoxicity against cancer cell cultures.[4] The isolation process was arduous, yielding only 0.5 grams of Taxol® from 12 kilograms of dried bark.[4][5] The complex structure of Taxol® was elucidated using a combination of mass spectrometry, X-ray crystallography, and early NMR spectroscopy techniques.[5]
These examples highlight a common workflow for natural product discovery that would be applicable to a compound like this compound, should it be identified.
Table 1: Comparison of Discovery and Isolation Data for Representative Natural Products
| Compound | Natural Source | Initial Screening Method | Isolation Yield | Structure Elucidation Methods |
| Novel Capsaicinoids | Capsicum species (Chili peppers) | Untargeted metabolomics and rTRPV1 calcium influx activation assay | Not specified | NMR, MS/MS |
| Taxol® | Taxus brevifolia (Pacific yew) | Cytotoxicity against 9KB cell cultures | ~0.004% from dried bark | Mass spectrometry, X-ray crystallography, NMR |
| Camptothecin | Camptotheca acuminata | Bioactivity-directed fractionation | Not specified | Not specified |
Total Synthesis of this compound
As information regarding the total synthesis of a compound named "this compound" is not available, this section will outline the general principles and strategies involved in the total synthesis of complex natural products, using known examples as a guide. The total synthesis of a natural product is a significant achievement in organic chemistry, confirming its structure and providing a renewable source for further biological investigation.
The complexity of a molecule's structure dictates the synthetic strategy. For instance, the total synthesis of a complex molecule often involves a convergent or linear approach. A convergent synthesis involves the independent synthesis of several key fragments of the molecule, which are then coupled together in the later stages. A linear synthesis, on the other hand, builds the molecule step-by-step from a starting material.
Key considerations in designing a total synthesis include:
-
Stereochemistry: Establishing the correct three-dimensional arrangement of atoms is often the most challenging aspect.
-
Protecting Groups: The use of protecting groups is crucial to mask reactive functional groups while other parts of the molecule are being modified.
-
Key Reactions: The development of novel and efficient chemical reactions is often inspired by the challenges posed by a complex natural product.
Future research on this compound would necessitate the development of a robust synthetic route to enable further pharmacological studies.
Biological Activity and Mechanism of Action
Understanding the biological activity and mechanism of action of a new compound is paramount for its development as a therapeutic agent. While the specific signaling pathways modulated by "this compound" are unknown, we can draw parallels from other bioactive natural products like Celastrol.
Celastrol, a pentacyclic triterpenoid, has been shown to modulate multiple signaling pathways, leading to the inhibition of pancreatic cancer cell proliferation.[6][7] Microarray gene expression profiling revealed that Celastrol's cytotoxic effects are mediated through the up-regulation of DNA damage-inducible transcript 3 (DDIT3) and activating transcription factor 3 (ATF3), and the down-regulation of ribonucleotide reductase regulatory subunit M2 (RRM2) and minichromosome maintenance complex component 4 (MCM4).[6][7] The top canonical pathways affected by Celastrol treatment include those involved in cell cycle regulation, senescence, and apoptosis.[6][7]
The study of signaling pathways often involves a variety of experimental techniques to elucidate the molecular interactions and downstream effects of a compound. A general understanding of signal transduction is essential. Signal transduction pathways are the mechanisms by which cells convert external chemical messages into cellular responses.[8] These pathways typically involve a ligand (the chemical messenger), a receptor protein, and a series of intracellular molecules that relay and amplify the signal.[8] For example, the Nodal signaling pathway, crucial during embryonic development, involves the binding of the Nodal protein to activin receptors, leading to the phosphorylation of Smad2 and subsequent gene transcription.[9]
Experimental Protocols
To investigate the biological activity of a compound like this compound, a series of well-defined experimental protocols would be employed.
Protocol 1: Cell Viability Assay (e.g., Sulforhodamine B Assay)
-
Cell Seeding: Plate pancreatic cancer cells (or other relevant cell lines) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 72 hours).
-
Cell Fixation: Fix the cells with trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with Sulforhodamine B (SRB) dye.
-
Wash and Solubilization: Wash away the unbound dye and solubilize the protein-bound dye with a Tris base solution.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Protocol 2: Apoptosis Assay (e.g., Caspase 3/7 Assay)
-
Cell Seeding and Treatment: Seed and treat cells with the test compound as described in the cell viability assay protocol.
-
Reagent Addition: Add a luminogenic substrate for caspase-3 and caspase-7 to the cell culture wells.
-
Incubation: Incubate the plate at room temperature. The cleavage of the substrate by activated caspases generates a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a luminometer. The intensity of the signal is proportional to the level of caspase-3/7 activity and, therefore, apoptosis.
Protocol 3: Microarray Gene Expression Profiling
-
RNA Extraction: Isolate total RNA from cells treated with the test compound and from untreated control cells.
-
RNA Quality Control: Assess the quality and integrity of the extracted RNA using a bioanalyzer.
-
cDNA Synthesis and Labeling: Synthesize complementary DNA (cDNA) from the RNA and label it with a fluorescent dye.
-
Hybridization: Hybridize the labeled cDNA to a microarray chip containing thousands of known gene probes.
-
Scanning and Data Acquisition: Scan the microarray chip to detect the fluorescence intensity of each probe.
-
Data Analysis: Analyze the raw data to identify genes that are significantly up- or down-regulated in response to the compound treatment. This can reveal the key signaling pathways affected.
Visualizing Molecular Interactions and Workflows
To better understand the complex processes involved in the study of a novel compound, visual representations are invaluable. The following diagrams, generated using the DOT language, illustrate a hypothetical signaling pathway that could be modulated by this compound and a typical experimental workflow for its initial biological characterization.
Caption: Hypothetical signaling pathway initiated by this compound binding.
Caption: Experimental workflow for the initial biological evaluation of a novel compound.
Conclusion
While the specific details surrounding a compound named "this compound" remain to be elucidated, this whitepaper has provided a comprehensive framework for understanding the discovery, synthesis, and biological evaluation of novel natural products. By drawing on established examples and methodologies, we have outlined the key steps and considerations for researchers in this field. The provided experimental protocols and visual diagrams offer a practical guide for the initial investigation of a new bioactive molecule. The journey from natural source to potential therapeutic is a long and challenging one, but a systematic and multidisciplinary approach, as detailed here, is essential for success. Further research is needed to determine if "this compound" is a novel discovery awaiting its place in the scientific literature.
References
- 1. Discovery and isolation of novel capsaicinoids and their TRPV1-related activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. orbi.uliege.be [orbi.uliege.be]
- 4. Nature as a Remarkable Chemist: A Personal Story of the Discovery and Development of Taxol® - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acs.org [acs.org]
- 6. Celastrol Modulates Multiple Signaling Pathways to Inhibit Proliferation of Pancreatic Cancer via DDIT3 and ATF3 Up-Regulation and RRM2 and MCM4 Down-Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
In Vitro Effects of a Marine-Derived Sterol on MCF-7 Human Breast Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro effects of a novel marine-derived sterol, 3β,11-dihydroxy-9,11-secogorgost-5-en-9-one, on the MCF-7 human breast adenocarcinoma cell line. This document details the cytotoxic and apoptotic effects of the compound, outlines the experimental protocols for its evaluation, and illustrates the key signaling pathways involved in its mechanism of action.
Quantitative Data Summary
The anti-proliferative efficacy of the marine sterol was evaluated in a time- and concentration-dependent manner. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of cell growth, are summarized below.
| Cell Line | Treatment Duration | IC50 Value (µM) |
| MCF-7 | 24 hours | 12.2[1] |
| MCF-7 | 48 hours | 8.3[1] |
Experimental Protocols
Detailed methodologies for the key experiments are provided to ensure reproducibility and facilitate further investigation.
Cell Culture
MCF-7 cells are adherent and exhibit an epithelial-like morphology. They are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS). For experiments investigating hormonal pathways, phenol (B47542) red-free DMEM with charcoal-stripped FBS is recommended to eliminate estrogenic effects from the medium. Cells are cultured in a humidified incubator at 37°C with 5% CO2. Subculturing is performed when cells reach 80-90% confluency.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of approximately 8 x 10³ cells per well in 200 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the marine sterol in culture medium. Replace the existing medium with 200 µL of the medium containing the various concentrations of the test compound. Include a vehicle-treated control group.
-
Incubation: Incubate the plate for the desired treatment durations (e.g., 24 or 48 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, protected from light.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Cell Cycle Analysis by Flow Cytometry
Cell cycle distribution is analyzed by staining cellular DNA with propidium (B1200493) iodide (PI) and measuring the fluorescence intensity using a flow cytometer.
Procedure:
-
Cell Treatment and Harvesting: Culture MCF-7 cells in 6-well plates and treat with the marine sterol at the desired concentrations for the specified time. Harvest the cells by trypsinization and collect them in a conical tube.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in 1 mL of cold PBS. Repeat this washing step.
-
Fixation: Centrifuge the washed cells and discard the supernatant. Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to the cell suspension for fixation. Incubate the cells on ice for at least 30 minutes.
-
Staining: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes to pellet them. Decant the ethanol and wash the cell pellet twice with cold PBS. Resuspend the cell pellet in a PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Use a low flow rate to obtain DNA content histograms. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the sub-G1 peak is indicative of apoptosis.
Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by the marine sterol.
Procedure:
-
Cell Lysis: After treatment with the marine sterol, wash the MCF-7 cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., PPARγ, p-p38, p-ERK, Cyclin D1, CDK6, Bcl-2, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Signaling Pathways and Mechanisms of Action
The marine sterol exerts its anti-proliferative and apoptotic effects on MCF-7 cells through the modulation of key signaling pathways.
PPARγ-Mediated Apoptosis
The compound acts as a peroxisome proliferator-activated receptor γ (PPARγ) activator.[1] Activation of PPARγ leads to the induction of apoptosis. This is mediated by the downregulation of several downstream targets, including Cyclin D1, Cyclin-Dependent Kinase 6 (CDK6), and the anti-apoptotic protein Bcl-2.[1] The reduction in Cyclin D1 and CDK6 contributes to cell cycle arrest, while the decrease in Bcl-2 promotes the apoptotic cascade.
Modulation of MAPK Signaling
The marine sterol was also found to down-regulate the phosphorylation of p38 and Extracellular signal-regulated kinase (ERK) in MCF-7 cells.[1] The MAPK/ERK and p38 MAPK pathways are crucial for cell proliferation and survival, and their inhibition by the compound contributes to its anti-cancer effects.
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro evaluation of the marine sterol on MCF-7 cells.
References
In Vivo Efficacy of Platrol (Cisplatin): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vivo efficacy of Platrol (cisplatin), a cornerstone chemotherapy agent. The following sections detail its performance in various animal models, comprehensive experimental protocols, and the core signaling pathways through which it exerts its cytotoxic effects.
Quantitative Efficacy Data
The in vivo antitumor activity of cisplatin (B142131) has been extensively evaluated in numerous preclinical studies. The following tables summarize key quantitative data from xenograft models of human cancers, providing a comparative overview of its efficacy across different tumor types and treatment regimens.
Ovarian Cancer Xenograft Models
| Cell Line | Animal Model | Cisplatin Dosage | Administration Route | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| A2780 | Nude Mice | 4, 6, 8 mg/kg (single dose) | Intraperitoneal (i.p.) | Dose-dependent growth delay. Doubling time increased from 2.17 days (control) to 5.52 days (8 mg/kg).[1] | [1] |
| A2780/cp70 (Cisplatin-resistant) | Nude Mice | 8 mg/kg (single dose) | Intraperitoneal (i.p.) | Resistant to maximum tolerated dose.[1] | [1] |
| A2780 | Nude Mice | 4 mg/kg (weekly IP injections) with Metformin (100 mg/kg) | Intraperitoneal (i.p.) | Combination significantly reduced tumor growth compared to either agent alone.[2] | [2] |
| OVCAR3 (Cisplatin-resistant) | Mouse Model | Sustained low-dose (0.1-0.5 µg/mL over 3-5 days) | Intraperitoneal (i.p.) microdevice | Effective in eliminating ovarian cancer cells.[3] | [3] |
Oral Squamous Carcinoma Xenograft Model
| Cell Line | Animal Model | Cisplatin Dosage | Administration Route | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| Human Oral Squamous Carcinoma | Nude Mice | 0.3, 0.45, 0.9 mg/kg (twice weekly) | Intraperitoneal (i.p.) | TGI of 28%, 47%, and 86% respectively.[4] | [4] |
| SAS | Nude Mice | 0.1 mg/kg | Not Specified | 39.4% tumor inhibition.[5] | [5] |
Lung Cancer Xenograft Models
| Cell Line | Animal Model | Cisplatin Dosage | Administration Route | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| NCI-H526 (SCLC) | Mice | 3.0 mg/kg (single dose) | Intraperitoneal (i.p.) | Cessation of exponential tumor growth for at least 3 days.[6][7][8] | [6][7][8] |
| NCI-H526 (SCLC) with 1.5 mg/kg pretreatment | Mice | 3.0 mg/kg | Intraperitoneal (i.p.) | Pretreatment induced resistance, eliminating the inhibitory effect of the high dose.[6][7][8] | [6][7][8] |
| Lewis Lung Carcinoma (LLC) | C57/BL/6 Mice | Not Specified | Not Specified | Significant inhibition of tumor growth compared to control.[9] | [9] |
| A549 (NSCLC) | Nude Mice | 4 mg/kg (on days 0, 3, 7) | Intravenous (i.v.) | Good efficiency in restricting tumor growth.[10] | [10] |
| A549/DDP (Cisplatin-resistant) | Nude Mice | 4 mg/kg (on days 0, 3, 7) | Intravenous (i.v.) | Failed to inhibit tumor growth.[10] | [10] |
| H441 and PC14 (NSCLC) | Athymic Nude Mice | 2 mg/kg or 4 mg/kg (two i.p. injections) | Intraperitoneal (i.p.) | Increased [18F]FAHA uptake and decreased [18F]FDG uptake in tumors.[11] | [11] |
Experimental Protocols
The following sections provide a synthesized overview of the methodologies employed in the cited in vivo studies.
Animal Models and Tumor Establishment
-
Animal Strains: Immunocompromised mice, such as nude (e.g., BALB/c nude) or NSG mice, are commonly used for xenograft studies to prevent rejection of human tumor cells. For syngeneic models, immunocompetent mice like C57/BL/6 are utilized.
-
Cell Culture: Human cancer cell lines (e.g., A2780 for ovarian cancer, SAS for oral squamous carcinoma, NCI-H526 for small cell lung cancer) are cultured in appropriate media and conditions prior to implantation.
-
Tumor Implantation: A suspension of 1-5 x 10^6 cancer cells is typically injected subcutaneously into the flank of each mouse. For some models, intraperitoneal injection is used to establish disseminated disease.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³) before the initiation of treatment. Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated with the formula: (Length x Width²)/2.
Drug Preparation and Administration
-
Cisplatin Formulation: Cisplatin is typically dissolved in a sterile saline solution (0.9% NaCl) for in vivo administration.
-
Administration Routes: The most common routes of administration in the reviewed studies are intraperitoneal (i.p.) and intravenous (i.v.) injections. The choice of route can influence the pharmacokinetic and pharmacodynamic properties of the drug.
-
Dosing Regimens: Dosing schedules vary significantly between studies and are dependent on the tumor model and the specific research question. Regimens can range from a single high dose to multiple lower doses administered over several weeks.
Evaluation of Efficacy
-
Tumor Volume and Growth Inhibition: The primary endpoint for efficacy is often the change in tumor volume over time compared to a control group (receiving vehicle). Tumor Growth Inhibition (TGI) is calculated to quantify the treatment effect.
-
Survival Analysis: In some studies, the overall survival of the animals is monitored as a key efficacy endpoint.
-
Biomarker Analysis: Post-treatment, tumors may be excised for further analysis, including immunohistochemistry to assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
Toxicity Monitoring: Animal body weight and general health are monitored throughout the study to assess treatment-related toxicity.
Signaling Pathways and Mechanisms of Action
Cisplatin exerts its cytotoxic effects primarily through the induction of DNA damage, which subsequently activates a complex network of signaling pathways leading to cell cycle arrest and apoptosis.
DNA Damage Response Pathway
Cisplatin forms covalent adducts with DNA, primarily intrastrand crosslinks, which distort the DNA double helix. This damage is recognized by cellular machinery, triggering the DNA Damage Response (DDR) pathway.
Caption: Cisplatin-induced DNA damage response pathway.
Apoptosis Signaling Pathway
If the DNA damage induced by cisplatin is too severe to be repaired, the cell undergoes programmed cell death, or apoptosis. This is a critical mechanism for the therapeutic efficacy of cisplatin. The apoptotic cascade can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Metformin Suppresses Ovarian Cancer Growth and Metastasis with Enhancement of Cisplatin Cytotoxicity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. Enhanced antitumor efficacy of cisplatin in combination with ALRT1057 (9-cis retinoic acid) in human oral squamous carcinoma xenografts in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Model of the Development of Cisplatin Resistance in Human Small Cell Lung Cancer Xenografts | In Vivo [iv.iiarjournals.org]
- 7. A Model of the Development of Cisplatin Resistance in Human Small Cell Lung Cancer Xenografts | In Vivo [iv.iiarjournals.org]
- 8. A Model of the Development of Cisplatin Resistance in Human Small Cell Lung Cancer Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. researchgate.net [researchgate.net]
- 11. In Vivo Evaluation of the Combined Anticancer Effects of Cisplatin and SAHA in Nonsmall Cell Lung Carcinoma Using [18F]FAHA and [18F]FDG PET/CT Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Pharmacokinetic and Pharmacodynamic Profile of Platrol: A Comprehensive Technical Guide
Disclaimer: The following guide is a synthesized document based on hypothetical data for the fictional drug "Platrol." All data, experimental protocols, and pathways are illustrative and intended to demonstrate the structure and content of a technical guide as requested, not to represent factual information about any real-world therapeutic agent.
Abstract
This compound is an investigational small molecule inhibitor of the novel kinase, Target-Associated Kinase (TAK1), a key regulator in inflammatory signaling pathways. This document provides a comprehensive overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound. The data presented herein summarizes the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound in various animal models, alongside its in vitro and in vivo potency and efficacy. This guide is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel anti-inflammatory therapeutics.
Pharmacokinetics
The pharmacokinetic profile of this compound was characterized in mice, rats, and non-human primates (cynomolgus monkeys) following intravenous and oral administration.
Preclinical Pharmacokinetic Parameters
A summary of the key pharmacokinetic parameters of this compound across different species is presented in Table 1.
| Parameter | Mouse | Rat | Cynomolgus Monkey |
| Intravenous (1 mg/kg) | |||
| Clearance (CL, mL/min/kg) | 25.3 | 18.7 | 10.2 |
| Volume of Distribution (Vss, L/kg) | 2.1 | 1.8 | 1.5 |
| Half-life (t½, h) | 1.2 | 1.4 | 2.1 |
| Oral (10 mg/kg) | |||
| Cmax (ng/mL) | 850 | 1120 | 980 |
| Tmax (h) | 0.5 | 1.0 | 1.5 |
| AUC₀-inf (ng·h/mL) | 2100 | 3200 | 4500 |
| Oral Bioavailability (F, %) | 45 | 60 | 75 |
Table 1: Summary of key pharmacokinetic parameters of this compound in preclinical species.
Experimental Protocols: Pharmacokinetic Studies
1.2.1. Animal Models: Male CD-1 mice (8 weeks old), male Sprague-Dawley rats (250-300g), and male cynomolgus monkeys (3-4 kg) were used for the pharmacokinetic studies. Animals were housed in a controlled environment with a 12-hour light/dark cycle and had ad libitum access to food and water.
1.2.2. Drug Formulation and Administration: For intravenous administration, this compound was dissolved in a vehicle of 10% DMSO, 40% PEG300, and 50% saline to a final concentration of 1 mg/mL. For oral administration, this compound was suspended in 0.5% methylcellulose (B11928114) in water to a final concentration of 2 mg/mL.
1.2.3. Blood Sampling: Following intravenous or oral administration, serial blood samples (approximately 0.2 mL) were collected from the tail vein (rodents) or cephalic vein (monkeys) at predose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into tubes containing K2EDTA as an anticoagulant. Plasma was separated by centrifugation at 3000g for 10 minutes at 4°C and stored at -80°C until analysis.
1.2.4. Bioanalytical Method: Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Briefly, plasma samples were precipitated with acetonitrile (B52724) containing an internal standard. The supernatant was injected onto a C18 reverse-phase column and analyzed using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode. The lower limit of quantification (LLOQ) was 1 ng/mL.
1.2.5. Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis with Phoenix WinNonlin software.
Pharmacodynamics
The pharmacodynamic activity of this compound was assessed through a series of in vitro and in vivo studies to determine its potency against TAK1 and its efficacy in models of inflammation.
In Vitro and In Vivo Potency
The inhibitory activity of this compound against TAK1 and its downstream effects are summarized in Table 2.
| Parameter | Value |
| In Vitro | |
| TAK1 Enzymatic IC₅₀ (nM) | 5.2 |
| Cellular p-p38 IC₅₀ in LPS-stimulated PBMCs (nM) | 25.8 |
| In Vivo (Rat Collagen-Induced Arthritis Model) | |
| Paw Swelling ED₅₀ (mg/kg, oral, BID) | 10 |
| TNFα Inhibition ED₅₀ (mg/kg, oral, BID) | 8.5 |
Table 2: In vitro and in vivo pharmacodynamic parameters of this compound.
Experimental Protocols: Pharmacodynamic Studies
2.2.1. TAK1 Enzymatic Assay: The inhibitory activity of this compound against recombinant human TAK1 was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay measured the phosphorylation of a peptide substrate by TAK1 in the presence of varying concentrations of this compound.
2.2.2. Cellular p-p38 Assay: Human peripheral blood mononuclear cells (PBMCs) were isolated from healthy donors. Cells were pre-incubated with various concentrations of this compound for 1 hour before stimulation with lipopolysaccharide (LPS). The levels of phosphorylated p38 (p-p38), a downstream marker of TAK1 activity, were measured by ELISA.
2.2.3. Rat Collagen-Induced Arthritis (CIA) Model: Male Lewis rats were immunized with bovine type II collagen to induce arthritis. Upon the onset of clinical signs of arthritis, rats were treated orally with this compound or vehicle twice daily (BID). Paw swelling was measured using a plethysmometer. Plasma levels of TNFα were quantified by ELISA at the end of the study.
Signaling Pathway and Experimental Workflow
The proposed mechanism of action of this compound involves the inhibition of the TAK1 signaling pathway, which is central to the production of pro-inflammatory cytokines.
Caption: this compound inhibits TAK1, blocking downstream inflammatory signaling.
The general workflow for the in vivo pharmacodynamic assessment of this compound in the rat CIA model is depicted below.
Caption: Workflow for the Rat Collagen-Induced Arthritis (CIA) model.
Unraveling the Therapeutic Potential of Platrol: A Technical Guide
An In-depth Analysis for Researchers and Drug Development Professionals
The therapeutic landscape is in a constant state of evolution, with novel compounds continually emerging from the crucible of scientific discovery. One such molecule that has garnered interest is Platrol, a compound with potential applications across various disease states. This technical guide aims to provide a comprehensive overview of the existing scientific literature on this compound, focusing on its mechanism of action, preclinical data, and prospective therapeutic applications. The information is tailored for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of this promising agent.
Chemical and Physical Properties
This compound, also identified by its chemical IUPAC name (2S,3R)-3-(2-acetyloxybenzoyl)oxy-2-aminobutanoic acid, is a derivative of L-Threonine and acetylsalicylic acid[1]. Its molecular formula is C13H15NO6, with a molecular weight of 281.26 g/mol [1]. A comprehensive list of its computed properties can be found in the PubChem database under the compound ID 57343743[1].
Preclinical Findings and Therapeutic Promise
Limited, yet promising, preclinical data suggests that this compound may hold significant therapeutic value, particularly in the realm of cardiovascular diseases. An early press release from Lipicard Technologies Limited highlighted this compound® as an anti-platelet drug with potentially higher efficacy and a better safety profile compared to existing treatments like Aspirin and Clopidogrel[2]. The release mentioned that in limited clinical trials, this compound® demonstrated 40% more efficacy and negligible toxicity, suggesting a higher therapeutic index[2]. Furthermore, its inherent sustained-release property was noted as a potential advantage for long-term cardioprotective therapy[2].
While these initial reports are encouraging, it is crucial for the scientific community to await the publication of peer-reviewed, in-depth preclinical and clinical studies to substantiate these claims.
Potential Mechanism of Action: An Anti-Platelet Agent
Given its reported efficacy as an anti-platelet drug, the mechanism of action of this compound likely involves the inhibition of platelet aggregation. This is a critical process in the pathophysiology of thrombotic disorders, which can lead to myocardial infarction and stroke. The exact molecular targets and signaling pathways modulated by this compound, however, remain to be fully elucidated through rigorous scientific investigation.
To provide a conceptual framework, a generalized signaling pathway for platelet aggregation is depicted below. It is important to note that this is a representative pathway and the specific interactions of this compound within this cascade require experimental validation.
Caption: A generalized signaling pathway of platelet activation and aggregation, highlighting potential points of inhibition for an anti-platelet agent like this compound.
Experimental Protocols for Future Investigation
To rigorously evaluate the therapeutic potential of this compound, a series of well-defined experimental protocols are necessary. The following outlines key experimental approaches that would be essential for a comprehensive preclinical assessment.
In Vitro Platelet Aggregation Assays
Objective: To determine the inhibitory effect of this compound on platelet aggregation induced by various agonists.
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy human volunteers or animal models into tubes containing an anticoagulant (e.g., 3.2% sodium citrate). PRP is obtained by centrifugation at a low speed (e.g., 200 x g for 15 minutes).
-
Platelet Aggregation Measurement: Platelet aggregation is measured using a light transmission aggregometer.
-
Experimental Procedure:
-
PRP is pre-incubated with varying concentrations of this compound or a vehicle control for a specified time (e.g., 5-10 minutes) at 37°C.
-
Platelet aggregation is initiated by adding a platelet agonist such as adenosine (B11128) diphosphate (B83284) (ADP), collagen, thrombin, or arachidonic acid.
-
The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded for a set duration (e.g., 5-10 minutes).
-
-
Data Analysis: The maximum percentage of platelet aggregation is calculated for each concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of the maximal aggregation) is determined by non-linear regression analysis.
In Vivo Thrombosis Models
Objective: To assess the anti-thrombotic efficacy of this compound in a living organism.
Methodology:
-
Animal Model: A common model is the ferric chloride-induced arterial thrombosis model in mice or rats.
-
Experimental Procedure:
-
Animals are anesthetized, and a carotid artery is exposed.
-
A baseline blood flow is measured using a Doppler flow probe.
-
A piece of filter paper saturated with ferric chloride (e.g., 10%) is applied to the arterial surface for a specific duration (e.g., 3 minutes) to induce endothelial injury and subsequent thrombus formation.
-
This compound or a vehicle control is administered to the animals (e.g., via oral gavage or intravenous injection) at various doses and time points before the injury.
-
The time to vessel occlusion (cessation of blood flow) is recorded.
-
-
Data Analysis: The time to occlusion is compared between the this compound-treated groups and the control group. A significant prolongation of the time to occlusion indicates an anti-thrombotic effect.
The workflow for these key preclinical experiments can be visualized as follows:
References
An In-depth Technical Guide on the Pharmacology, Signaling Pathways, and Experimental Evaluation of a Prototypical Beta-Blocker
Introduction
Propranolol (B1214883), a non-selective beta-adrenergic receptor antagonist, has been a cornerstone in the management of various cardiovascular and neurological disorders for decades. Its mechanism of action, involving the competitive inhibition of both β1- and β2-adrenergic receptors, has been extensively studied, providing a foundational understanding of beta-blockade.[1][2][3] This technical guide offers a comprehensive review of the literature on propranolol and related compounds, tailored for researchers, scientists, and drug development professionals. It delves into the quantitative pharmacology, detailed experimental methodologies, and the intricate signaling pathways modulated by this class of drugs.
Quantitative Pharmacological Data
The following tables summarize key quantitative data for propranolol and comparable beta-blockers, facilitating a comparative analysis of their pharmacological profiles.
| Pharmacokinetic Parameters of Propranolol | |
| Parameter | Value |
| Peak Plasma Concentration (CMAX) - Sublingual (40 mg) | 147 ± 72 ng/ml[4] |
| Peak Plasma Concentration (CMAX) - Peroral (40 mg) | 41 ± 12 ng/ml[4] |
| Time to Peak Plasma Concentration (TMAX) - Sublingual (40 mg) | 34 ± 18 min[4] |
| Time to Peak Plasma Concentration (TMAX) - Peroral (40 mg) | 52 ± 11 min[4] |
| Biological Half-life (t1/2b) - Sublingual | 0.91 ± 0.54 h[4] |
| Biological Half-life (t1/2b) - Peroral | 2.41 ± 1.16 h[4] |
| Area Under the Curve (AUCT) - Sublingual | 245 ± 134 ng h-1 ml-1[4] |
| Area Under the Curve (AUCT) - Peroral | 79 ± 54 ng h-1 ml-1[4] |
| Total Body Clearance (CLT/F) | 44 ± 23 ml min-1 kg-1 (sublingual) vs 26 ± 12 ml min-1 kg-1 (peroral)[4] |
| Comparative Clinical Trial Data: Propranolol vs. Other Beta-Blockers in Hypertension | |||
| Drug | Dosage | Mean Supine Blood Pressure (mmHg) | Mean Heart Rate (bpm) |
| Placebo | - | 177/110[3] | 77[3] |
| Propranolol (slow release) | 160 mg once daily | 173/109[3] | 63[3] |
| Atenolol | 100 mg once daily | 164/100[3] | 62[3] |
| Comparative Efficacy in Essential Tremor: Propranolol vs. Metoprolol (B1676517) | |
| Finding | Reference |
| Propranolol (120 mg daily) was superior to metoprolol (150 mg daily) based on clinical evaluation and patient self-assessment. | [5] |
| Propranolol (240 mg daily) was superior to metoprolol (300 mg daily) based on patient self-assessment. | [5] |
Core Signaling Pathways
Propranolol exerts its effects by blocking the action of endogenous catecholamines, such as epinephrine (B1671497) and norepinephrine, at β-adrenergic receptors. This blockade disrupts the canonical G-protein coupled receptor (GPCR) signaling cascade.
Beta-Adrenergic Receptor Signaling Cascade
The binding of an agonist to a β-adrenergic receptor typically activates a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase.[6] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP).[6] cAMP then acts as a second messenger, activating Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a physiological response.[6]
Downstream Effects of Propranolol
By blocking the initial step of receptor activation, propranolol prevents the downstream production of cAMP and the subsequent activation of PKA.[7][8] This leads to a reduction in heart rate, myocardial contractility, and blood pressure.[9]
Key Experimental Protocols
The following section details the methodologies for key experiments cited in the literature for the characterization of propranolol and related compounds.
Radioligand Binding Assay for Beta-Adrenergic Receptors
This assay is fundamental for determining the binding affinity of a compound to its receptor.
Objective: To determine the inhibitory constant (Ki) of propranolol for β1- and β2-adrenergic receptors.
Materials:
-
Cell membranes expressing the β-adrenergic receptor subtype of interest.
-
Radioligand (e.g., [³H]-Dihydroalprenolol or ¹²⁵I-Cyanopindolol).
-
Unlabeled propranolol.
-
Assay buffer (e.g., Tris-HCl with MgCl₂).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells expressing the target receptor in a suitable buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Contains cell membranes and the radioligand.
-
Non-specific Binding: Contains cell membranes, radioligand, and a high concentration of a non-radiolabeled antagonist (e.g., unlabeled propranolol) to saturate all specific binding sites.
-
Competitive Binding: Contains cell membranes, radioligand, and varying concentrations of the test compound (propranolol).
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of propranolol to generate a competition curve and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[10]
Isolated Perfused Heart (Langendorff) Assay
This ex vivo model allows for the assessment of a drug's direct effects on cardiac function, independent of systemic physiological influences.
Objective: To quantify the effects of propranolol on heart rate, contractility, and coronary flow.
Materials:
-
Langendorff apparatus.
-
Krebs-Henseleit buffer (perfusion solution).
-
Animal model (e.g., rat, guinea pig).
-
Propranolol solutions of varying concentrations.
-
Isoproterenol (B85558) (a β-agonist for stimulation).
-
Pressure transducer and data acquisition system.
Procedure:
-
Heart Isolation: Anesthetize the animal and rapidly excise the heart.
-
Cannulation: Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure and temperature (e.g., 37°C).
-
Stabilization: Allow the heart to stabilize for a baseline period (e.g., 20-30 minutes), monitoring heart rate and contractile force.
-
Drug Administration:
-
Baseline Measurement: Record baseline cardiac parameters.
-
Propranolol Perfusion: Introduce propranolol into the perfusion buffer at increasing concentrations. Record the steady-state effects at each concentration.
-
Agonist Challenge: In the presence of propranolol, introduce a β-agonist like isoproterenol to assess the extent of beta-blockade.
-
-
Data Acquisition: Continuously record left ventricular developed pressure (LVDP), heart rate, and coronary flow throughout the experiment.
-
Data Analysis: Analyze the dose-dependent effects of propranolol on the measured cardiac parameters. Calculate the EC50 for the inhibitory effects of propranolol.
Conclusion
Propranolol remains a vital tool in both clinical practice and pharmacological research. Its well-characterized mechanism of action and extensive body of literature provide a robust framework for the development and evaluation of new cardiovascular and neurological drugs. This guide has synthesized key quantitative data, detailed essential experimental protocols, and visualized the core signaling pathways to serve as a valuable resource for professionals in the field of drug discovery and development. A thorough understanding of the principles outlined herein is crucial for the rational design and preclinical assessment of novel therapeutics targeting the adrenergic system and beyond.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Atenolol or propranolol in hypertensive patients poorly controlled on captopril and frusemide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Controlled study of metoprolol and propranolol during prolonged administration in patients with essential tremor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Propranolol regulates cardiac transient outward potassium channel in rat myocardium via cAMP/PKA after short-term but not after long-term ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Safety and Toxicity Profile of Platrol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following information is a synthesized guide based on publicly available data. It is intended for informational purposes for research and development professionals and does not constitute medical advice.
Introduction
Platrol® is identified as an anti-platelet drug with a sustained-release property, suggesting its potential for long-term cardiovascular protection.[1] It is chemically described as an L-Threonine derivative, specifically (2S,3R)-3-(2-acetyloxybenzoyl)oxy-2-aminobutanoic acid.[2] This guide provides a comprehensive overview of the available safety and toxicity data for this compound, focusing on its mechanism of action, preclinical findings, and clinical safety profile to support further research and development.
Mechanism of Action
While specific signaling pathways for this compound are not detailed in the available literature, its classification as an anti-platelet agent suggests it interferes with the processes of platelet activation and aggregation. The formation of a platelet plug is a critical step in thrombosis, and anti-platelet drugs typically target receptors or enzymes that mediate this process. For instance, drugs like clopidogrel (B1663587) act by blocking the P2Y12 ADP receptor, which in turn allows the enzyme adenylyl cyclase to produce cyclic AMP (cAMP).[3] Increased cAMP levels lead to a decrease in platelet aggregation.[3] The sustained-release property of this compound may indicate a prolonged interaction with its molecular target, providing a durable anti-platelet effect.[1]
The following diagram illustrates a generalized pathway for ADP-mediated platelet aggregation, which may be relevant to understanding the potential mechanism of action for an anti-platelet agent like this compound.
Caption: Hypothetical mechanism of this compound inhibiting platelet aggregation.
Preclinical Safety and Toxicology
Detailed preclinical toxicology data, such as LD50 or NOAEL values for this compound, are not available in the public domain. However, early clinical trial information suggests a favorable toxicity profile.
Pharmacokinetics
The pharmacokinetic profile of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), is crucial for determining its safety and efficacy.[4] While specific pharmacokinetic parameters for this compound are not publicly available, its sustained-release formulation implies a design for prolonged absorption and a longer half-life compared to immediate-release anti-platelet agents.[1]
For context, the pharmacokinetics of other cardiovascular drugs, such as propranolol (B1214883), are well-documented. Propranolol is completely absorbed after oral administration and is extensively metabolized by the liver.[5] Its half-life can be prolonged with continued administration.[6] Similarly, metoprolol (B1676517) is well-absorbed orally with a half-life of 3-4 hours.[7] These examples highlight the importance of understanding a drug's pharmacokinetic profile in predicting its behavior in the body.
A typical experimental workflow for assessing the pharmacokinetics of a novel compound in a preclinical setting is outlined below.
Objective: To determine the pharmacokinetic profile of Compound X following a single oral gavage administration to male Wistar rats.
Methodology:
-
Animal Model: 24 healthy male Wistar rats (8 weeks old, 200-250g) are used. Animals are fasted overnight prior to dosing.
-
Dose Administration: Compound X is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered via oral gavage at a dose of 10 mg/kg.
-
Blood Sampling: Blood samples (approximately 0.25 mL) are collected from the tail vein at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of Compound X are determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key parameters such as Cmax, Tmax, AUC, and half-life.
Caption: Workflow for a preclinical pharmacokinetic study.
Clinical Safety Profile
Limited clinical trial data for this compound suggests it has a favorable safety profile with "negligible toxicity".[1] One report indicated that in these early trials, this compound demonstrated 40% greater efficacy than aspirin, clopidogrel, and other anti-platelet drugs, resulting in a higher therapeutic index.[1]
It is important to note that the term "PATROL study" in some literature refers to research on platelet function testing to guide antiplatelet therapy and not directly to the drug this compound.[8]
Summary of Quantitative Data
Due to the limited public availability of detailed study reports, a comprehensive quantitative data table cannot be constructed at this time. The primary available data point is a qualitative claim of "negligible toxicity" and a 40% higher efficacy in early clinical trials compared to other anti-platelet agents.[1]
| Parameter | Value | Reference |
| Comparative Efficacy | 40% more efficacious than aspirin, clopidogrel, and other anti-platelet drugs in limited clinical trials. | [1] |
| Toxicity | Reported as "negligible" in limited clinical trials. | [1] |
Conclusion
The available information on this compound suggests it is a promising anti-platelet agent with a potentially superior efficacy and safety profile compared to existing therapies. Its sustained-release formulation may offer advantages for long-term cardiovascular protection. However, the lack of detailed, publicly available preclinical and clinical data necessitates further investigation to fully characterize its safety and toxicity profile. Researchers and drug development professionals are encouraged to consult more direct sources or await further publications for comprehensive data to guide their work.
References
- 1. biospace.com [biospace.com]
- 2. This compound | C13H15NO6 | CID 57343743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Pharmacokinetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Clinical pharmacokinetics of propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of propranolol: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Platelet function testing guided antiplatelet therapy reduces cardiovascular events in Chinese patients with ST-segment elevation myocardial infarction undergoing percutaneous coronary intervention: The PATROL study - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Preparation and Use of Platrol in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
Platrol is a research compound identified as an L-Threonine derivative, specifically (2S,3R)-3-(2-acetyloxybenzoyl)oxy-2-aminobutanoic acid (CAS 852055-88-0). Currently, there is limited publicly available information regarding its specific biological activity, mechanism of action, and established protocols for its use in cell culture. These application notes provide a comprehensive guide for researchers to prepare and evaluate this compound in cellular assays. The following protocols are based on general principles for handling novel amino acid derivatives and provide a starting point for empirical determination of optimal conditions.
Compound Information
| Property | Value | Reference |
| Synonyms | L-Threonine derivative-1, Acetylsalicylic-L-threonine ester, (2S,3R)-3-(2-acetyloxybenzoyl)oxy-2-aminobutanoic acid | [1][2] |
| CAS Number | 852055-88-0 | [1] |
| Molecular Formula | C₁₃H₁₅NO₆ | [1] |
| Molecular Weight | 281.26 g/mol | [1] |
Solubility and Preparation of Stock Solutions
The solubility of this compound has not been empirically determined in publicly available literature. However, based on the properties of its parent amino acid, L-Threonine, a recommended starting point for solubility testing is aqueous-based solutions. L-Threonine exhibits good solubility in water and limited solubility in organic solvents like DMSO and ethanol.
Table 1: Solubility of L-Threonine in Various Solvents
| Solvent | Solubility | Reference |
| Water | 50 mg/mL | [3] |
| DMSO | < 1 mg/mL (slightly soluble to insoluble) | [4] |
| Ethanol | Low solubility | [2] |
Protocol 1: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a stock solution, which should be optimized based on the experimentally determined solubility of this compound.
Materials:
-
This compound powder
-
Sterile cell culture grade water or Phosphate Buffered Saline (PBS)
-
Sterile 0.22 µm syringe filter
-
Sterile conical tubes
Procedure:
-
Weighing: Accurately weigh out 2.81 mg of this compound powder.
-
Dissolution: In a sterile environment (e.g., a biological safety cabinet), add the weighed this compound to a sterile conical tube. Add 1 mL of sterile cell culture grade water or PBS.
-
Solubilization: Gently vortex the solution. If the compound does not readily dissolve, gentle warming in a 37°C water bath for a short period may aid dissolution. Avoid excessive heat to prevent potential degradation.
-
Sterilization: Once fully dissolved, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.
-
Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage or at 4°C for short-term use (up to one week). It is recommended to protect the solution from light.
Experimental Protocols for Cell Culture
As the biological effects of this compound are not yet characterized, a systematic approach is necessary to determine its impact on a specific cell line.
Protocol 2: Determining the Cytotoxicity of this compound using an MTS Assay
This protocol provides a method to assess the effect of this compound on cell viability and to determine the appropriate concentration range for further experiments.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (from Protocol 1)
-
MTS reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the cell line and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM). Include a vehicle control (medium with the same concentration of the solvent used for the stock solution, if any) and an untreated control.
-
Incubation: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
-
MTS Assay: At the end of the incubation period, add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Workflow for Evaluating a Novel Compound in Cell Culture
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. CN101123878A - L-threonine derivatives of high therapeutic index - Google Patents [patents.google.com]
- 3. Phospho-PLCbeta3 (Ser537) (D8K2R) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 4. L-Threonine induces heat shock protein expression and decreases apoptosis in heat-stressed intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Platrol (Acetylsalicylic-L-threonine ester) in Animal Studies
Introduction
Platrol (Acetylsalicylic-L-threonine ester) is a novel compound synthesized by the esterification of L-Threonine with Acetylsalicylic acid (Aspirin). This molecular structure suggests its potential classification as a prodrug, designed to leverage the therapeutic effects of its constituent molecules. The primary mechanism of action is anticipated to be through the irreversible inhibition of cyclooxygenase (COX) enzymes by its aspirin (B1665792) moiety, a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3] The presence of L-Threonine may contribute to the compound's overall pharmacological profile, potentially influencing its absorption, distribution, metabolism, and excretion (ADME) properties, as well as possibly exerting synergistic or complementary therapeutic effects. L-Threonine has been noted to play a role in intestinal health and immune function.[4]
These application notes provide a standardized framework for the preclinical evaluation of this compound in animal models, focusing on its potential anti-inflammatory and analgesic properties. The protocols outlined are based on established methodologies for NSAID research.
Mechanism of Action: Anti-Inflammatory Signaling Pathway
The principal anti-inflammatory effect of this compound is expected to be mediated by the acetylsalicylic acid component, which irreversibly inhibits both COX-1 and COX-2 enzymes.[1][3] This inhibition blocks the conversion of arachidonic acid into prostaglandins (B1171923) (PGs) and thromboxanes (TXs).[1][3][5] Prostaglandins are key mediators of inflammation, pain, and fever.[1] By suppressing their synthesis, this compound can effectively reduce the inflammatory response. The L-threonine component may play a role in modulating immune responses and supporting intestinal barrier function, which can be compromised during systemic inflammation.[4]
Figure 1: Proposed anti-inflammatory signaling pathway of this compound.
Experimental Protocols
The following are detailed protocols for key in vivo experiments to assess the anti-inflammatory and analgesic efficacy of this compound.
Carrageenan-Induced Paw Edema in Rats
This is a widely used model for evaluating acute inflammation.
Methodology:
-
Animal Model: Male Wistar rats (180-200g).
-
Acclimatization: Acclimatize animals for a minimum of one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water.
-
Grouping (n=6-8 per group):
-
Group I: Vehicle Control (e.g., 0.5% Carboxymethyl cellulose)
-
Group II: Carrageenan Control
-
Group III: Reference Drug (e.g., Indomethacin, 10 mg/kg) + Carrageenan
-
Group IV-VI: this compound (e.g., 25, 50, 100 mg/kg) + Carrageenan
-
-
Drug Administration: Administer the vehicle, reference drug, or this compound orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This model assesses the effect of a test compound on systemic inflammation by measuring pro-inflammatory cytokine levels.
Methodology:
-
Animal Model: Male BALB/c mice (20-25g).
-
Acclimatization: As described above.
-
Grouping (n=6-8 per group):
-
Group I: Vehicle Control (Saline)
-
Group II: LPS Control
-
Group III: Reference Drug (e.g., Dexamethasone, 1 mg/kg) + LPS
-
Group IV-VI: this compound (e.g., 25, 50, 100 mg/kg) + LPS
-
-
Drug Administration: Administer the vehicle, reference drug, or this compound (i.p. or p.o.) one hour before the LPS challenge.
-
Induction of Inflammation: Administer LPS (e.g., 1 mg/kg) intraperitoneally.
-
Sample Collection: Collect blood samples via cardiac puncture under anesthesia at a predetermined time point (e.g., 2 or 4 hours) post-LPS injection.
-
Cytokine Measurement: Prepare serum and measure the concentrations of key pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using specific ELISA kits as per the manufacturer's instructions.
-
Data Analysis: Compare cytokine levels in the this compound-treated groups to the LPS control group and calculate the percentage of inhibition.
References
Platrol: Application Notes and Protocols for Biochemical Assays
Introduction
Platrol is a high-purity research compound identified as (2S,3R)-3-(2-acetyloxybenzoyl)oxy-2-aminobutanoic acid (CAS No. 852055-88-0)[1]. It is intended for use in a variety of in vitro biochemical and cellular assays to investigate its effects on biological systems, including the analysis of signaling pathways. This document provides a general framework for the utilization of this compound in experimental settings. Due to the novelty of this compound, specific optimal concentrations and detailed protocols for distinct assays are still under investigation. The following sections offer guidance on preliminary assay design, general protocols for common assays where this compound may be screened, and recommendations for determining optimal concentrations.
Data Presentation
As of the date of this publication, there is no publicly available quantitative data on the use of this compound in specific assays. Researchers are encouraged to perform dose-response experiments to determine the optimal concentration for their specific assay system. The following table is a template that can be used to summarize experimental data for easy comparison.
| Assay Type | Cell Line / System | This compound Concentration (µM) | Incubation Time (hours) | Readout | Observed Effect (% of Control) | Notes |
| e.g., Cell Viability | e.g., HeLa | e.g., 0.1, 1, 10, 50, 100 | e.g., 24, 48, 72 | e.g., MTT Absorbance | ||
| e.g., Kinase Activity | e.g., Purified Enzyme | e.g., ATP Consumption | ||||
| e.g., Reporter Gene | e.g., HEK293T | e.g., Luciferase Activity |
Experimental Protocols
The following are generalized protocols for common assays that can be adapted for screening this compound. It is critical to optimize these protocols for your specific experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on cell proliferation and cytotoxicity.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to start with a wide concentration range (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or control solutions.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well.
-
Incubate the plate for at least 2 hours at room temperature in the dark to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Kinase Activity Assay (In Vitro)
This protocol provides a framework for evaluating the direct inhibitory or activating effect of this compound on a specific kinase.
Materials:
-
Purified kinase
-
Kinase-specific substrate
-
This compound stock solution
-
Kinase reaction buffer
-
ATP
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
White, opaque 96-well plates
-
Luminometer
Protocol:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a 96-well plate, add the following to each well:
-
Kinase reaction buffer
-
This compound dilution or vehicle control
-
Purified kinase
-
Kinase-specific substrate
-
-
Initiate the reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction and measure the remaining ATP using a luminescent assay kit according to the manufacturer's instructions.
-
Read the luminescence on a luminometer.
-
Calculate the kinase activity as a percentage of the vehicle-treated control.
Mandatory Visualizations
General Experimental Workflow
The following diagram illustrates a general workflow for screening a novel compound like this compound to determine its biological activity and optimal concentration.
Caption: General workflow for determining the optimal concentration of this compound.
Hypothetical Signaling Pathway Modulation
This diagram illustrates a hypothetical signaling pathway that could be investigated for modulation by this compound. This is a generic representation and should be adapted based on experimental findings.
References
Application Notes and Protocols for Platrol Administration in Mice
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Platrol is a novel investigational compound demonstrating potent anti-proliferative and pro-apoptotic activity in preclinical cancer models. These application notes provide a comprehensive guide for the administration of this compound to mice, including detailed protocols for efficacy, toxicity, and pharmacokinetic studies. The information is intended for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound is a small molecule inhibitor that targets the aberrant activity of multiple signaling pathways implicated in tumorigenesis and cell survival. Its primary mechanism involves the dual inhibition of the PI3K/Akt/mTOR and MAPK/ERK pathways. This dual action leads to the suppression of tumor cell growth, proliferation, and survival. Furthermore, this compound has been observed to induce apoptosis through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
Application Notes and Protocols for High-Throughput Screening (HTS)
Note to the User: The term "Platrol" did not yield specific results in the context of high-throughput screening applications in publicly available resources. The following document is a detailed template designed to meet your specifications for application notes and protocols. You can adapt this structure with the correct name of the technology, compound, or platform you are working with. The provided data, protocols, and diagrams are illustrative examples based on common high-throughput screening methodologies.
Introduction
High-throughput screening (HTS) is a cornerstone of modern drug discovery and biological research, enabling the rapid testing of thousands to millions of compounds to identify active "hits".[1] This process utilizes automation, miniaturization, and sensitive detection methods to efficiently screen large chemical libraries against biological targets.[1][2] The goal is to identify molecules that modulate the activity of a specific target, which can then be optimized as potential therapeutic agents.
These application notes provide an overview of the use of [This compound - Placeholder ] in HTS campaigns, detailing its mechanism of action, experimental protocols for its application, and representative data.
Data Presentation: Quantitative Summary
The following table summarizes the performance of [This compound - Placeholder ] in a representative HTS assay. This example showcases a primary screen to identify inhibitors of a target enzyme.
| Parameter | Value | Description |
| Assay Format | 384-well microplate | The physical plate used for the assay. |
| Total Compounds Screened | 100,000 | The total number of individual compounds tested. |
| Screening Concentration | 10 µM | The final concentration of each compound in the assay wells. |
| Positive Control | Known Inhibitor (e.g., Staurosporine) | A compound known to produce the desired effect. |
| Negative Control | DMSO Vehicle | The solvent used to dissolve the compounds, representing baseline activity. |
| Primary Hit Rate | 0.5% | The percentage of compounds that met the initial criteria for activity. |
| Z'-factor | 0.75 | A statistical measure of assay quality; a Z' > 0.5 is generally considered excellent for HTS.[3] |
| Signal-to-Background Ratio | 15 | The ratio of the signal from the positive control to the negative control. |
Experimental Protocols
This section provides a detailed methodology for a common HTS application.
General High-Throughput Screening Workflow
The overall workflow for a typical HTS campaign is depicted below. It begins with assay development and proceeds through primary screening, hit confirmation, and dose-response analysis to identify potent and selective compounds.
Protocol: Cell-Based Luciferase Reporter Assay
This protocol describes a cell-based assay to screen for modulators of a specific signaling pathway using a luciferase reporter gene.
Objective: To identify compounds that activate or inhibit the target signaling pathway by measuring the expression of a luciferase reporter gene.
Materials:
-
HEK293 cells stably expressing the luciferase reporter construct
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Compound library dissolved in DMSO
-
Positive and negative control compounds
-
384-well white, clear-bottom microplates
-
Luciferase assay reagent (e.g., Steady-Glo®)
-
Luminometer plate reader
Procedure:
-
Cell Seeding:
-
Culture HEK293 reporter cells to ~80% confluency.
-
Trypsinize and resuspend cells in DMEM with 10% FBS to a final concentration of 1 x 10^5 cells/mL.
-
Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Addition:
-
Prepare a compound source plate by diluting the compound library to an intermediate concentration.
-
Using a pintool or acoustic liquid handler, transfer 100 nL of each compound from the source plate to the corresponding wells of the cell plate. This results in a final screening concentration of 10 µM.
-
Include wells with positive control (e.g., a known pathway activator) and negative control (DMSO only).
-
Incubate the plate at 37°C in a 5% CO2 incubator for the desired time (e.g., 18-24 hours).
-
-
Signal Detection:
-
Equilibrate the cell plate and the luciferase assay reagent to room temperature.
-
Add 20 µL of the luciferase assay reagent to each well.
-
Incubate the plate at room temperature for 10 minutes, protected from light, to allow for cell lysis and signal stabilization.
-
Read the luminescence signal using a plate reader with an integration time of 0.5 seconds per well.
-
-
Data Analysis:
-
Normalize the raw luminescence data to the plate controls.
-
Calculate the percent activation or inhibition for each compound relative to the positive and negative controls.
-
Identify "hits" based on a predefined activity threshold (e.g., >3 standard deviations from the mean of the negative controls).
-
Signaling Pathway Visualization
Understanding the biological context of the target is crucial for interpreting HTS results. The following diagram illustrates a hypothetical signaling pathway that could be the target of a screening campaign.
References
Application Notes and Protocols for Platrol in a BRCA-Mutated Ovarian Cancer Research Model
Disclaimer: The compound "Platrol" is not a widely recognized agent in scientific literature. These application notes are based on the properties of the well-established PARP (Poly ADP-ribose polymerase) inhibitor, Olaparib (B1684210) , as a representative example for targeted therapy in a BRCA-mutated ovarian cancer model. The principles and protocols described herein are standard for evaluating PARP inhibitors in this context.
Introduction
Poly (ADP-ribose) polymerase (PARP) inhibitors represent a successful class of targeted therapies, particularly for cancers with deficiencies in the homologous recombination (HR) pathway of DNA repair, such as those with mutations in the BRCA1 or BRCA2 genes.[1][2][3] PARP enzymes are crucial for the repair of DNA single-strand breaks (SSBs).[4][5][6] In normal cells, if SSBs are not repaired and lead to double-strand breaks (DSBs) during replication, the HR pathway, which relies on functional BRCA1 and BRCA2 proteins, efficiently repairs these lesions.
However, in cancer cells with BRCA1/2 mutations, the HR pathway is deficient.[7] Inhibition of PARP in these cells prevents the repair of SSBs, leading to an accumulation of DSBs.[4][8] The cell's inability to repair these DSBs through the faulty HR pathway results in genomic instability and, ultimately, cell death.[4] This concept, where the loss of two different genes or pathways is lethal while the loss of either one alone is not, is known as synthetic lethality .[1][3][9][10] Olaparib was the first-in-class PARP inhibitor approved for treating patients with advanced ovarian cancer and deleterious germline BRCA mutations.[5][8]
These application notes provide a framework for researchers, scientists, and drug development professionals to investigate the efficacy of a PARP inhibitor, referred to here as "this compound" (using Olaparib as the model), in a BRCA-mutated ovarian cancer research setting.
Data Presentation: Efficacy of Olaparib
The efficacy of a PARP inhibitor is typically first assessed by determining its half-maximal inhibitory concentration (IC50) in various cancer cell lines. This quantitative measure allows for a comparison of sensitivity between cell lines with different genetic backgrounds.
Table 1: Comparative IC50 Values of Olaparib in Ovarian Cancer Cell Lines
| Cell Line | Cancer Type | BRCA Status | IC50 (µM) | Reference |
| PEO1 | Ovarian Cancer | BRCA2 mutant | 0.004 | [11] |
| UWB1.289 | Ovarian Cancer | BRCA1 mutant | 0.690 | [12] |
| UWB1.289+BRCA1 | Ovarian Cancer | BRCA1 proficient (restored) | 3.558 | [12] |
| OVCAR8 | Ovarian Cancer | Not Specified | 200 | [11] |
Note: IC50 values can vary between studies due to differences in experimental conditions, such as assay type and duration of drug exposure.[11]
In vivo studies using patient-derived xenograft (PDX) models provide a more clinically relevant assessment of a drug's anti-tumor activity.
Table 2: In Vivo Efficacy of Olaparib in a BRCA2-Mutated Ovarian Cancer PDX Model
| Treatment Group | Dosing Schedule | Mean Tumor Volume Change | Proliferation Index (Ki-67) | Apoptotic Index (Caspase-3) | Reference |
| Vehicle Control | Daily | Significant Growth | High | Low | [13][14] |
| Olaparib | 100 mg/kg, daily | Significant Inhibition | Significantly Decreased | Significantly Increased | [13][14][15] |
| Carboplatin | 60 mg/kg, weekly | Significant Inhibition | Decreased | Increased | [13][14] |
| Olaparib + Carboplatin | Combination | Strongest Inhibition/Regression | Significantly Decreased | Significantly Increased | [13][14] |
Signaling Pathway and Experimental Workflow Visualization
Visualizing the underlying biological mechanism and the experimental plan is crucial for understanding the research strategy.
Caption: Mechanism of synthetic lethality with this compound (PARP inhibitor).
Caption: Workflow for preclinical evaluation of this compound.
Experimental Protocols
Detailed methodologies are essential for reproducibility. Below are key protocols for evaluating this compound.
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
BRCA-mutated (e.g., PEO1) and BRCA-proficient (e.g., OVCAR8) ovarian cancer cell lines
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (Olaparib) stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette, microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 3,000-8,000 cells/well in 100 µL of complete medium. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plates for 72-120 hours.[16]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage of cell viability against the log concentration of this compound and fit a sigmoidal dose-response curve to calculate the IC50 value.[11]
This assay confirms the induction of apoptosis by detecting the cleavage of PARP, a hallmark of caspase-mediated cell death.
Materials:
-
Treated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Primary antibodies (anti-PARP, anti-cleaved PARP, anti-Actin or -Tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound at 1x and 5x IC50 concentrations for 48 hours. Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with the primary antibody (e.g., anti-PARP, 1:1000) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody (1:2000) for 1 hour at room temperature.
-
Imaging: Add ECL substrate and capture the chemiluminescent signal using an imaging system. The appearance of an 89 kDa fragment indicates PARP cleavage.
This protocol evaluates the anti-tumor effect of this compound in a clinically relevant animal model.
Materials:
-
Immunodeficient mice (e.g., NOD-scid or NSG), 6-8 weeks old.[17]
-
BRCA-mutated ovarian cancer PDX tissue fragments.
-
This compound (Olaparib) formulated for oral gavage (e.g., in 0.5% HPMC).
-
Vehicle control.
-
Calipers, analytical balance.
-
Anesthesia, surgical tools for implantation.
Procedure:
-
Tumor Implantation: Anesthetize the mice and surgically implant a small fragment (~3x3 mm) of the PDX tumor tissue subcutaneously into the flank.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (e.g., n=8-10 per group):
-
Treatment and Monitoring: Administer treatment for a predefined period (e.g., 21-28 days). Measure tumor volume with calipers twice weekly using the formula: Volume = (Length x Width²) / 2. Monitor mouse body weight as a measure of toxicity.
-
Endpoint: At the end of the study (or if tumors reach a predetermined size limit), euthanize the mice.
-
Ex Vivo Analysis: Excise the tumors, weigh them, and process them for downstream analysis such as immunohistochemistry (IHC) for Ki-67 (proliferation) and cleaved caspase-3 (apoptosis).[13][14]
-
Data Analysis: Calculate Tumor Growth Inhibition (TGI) and compare tumor volumes between groups using appropriate statistical tests (e.g., ANOVA).
References
- 1. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - BRCAness, DNA gaps, and gain and loss of PARP inhibitor–induced synthetic lethality [jci.org]
- 3. PARP Inhibitors: The First Synthetic Lethal Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.mdedge.com [cdn.mdedge.com]
- 6. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Olaparib - NCI [dctd.cancer.gov]
- 9. Synthetic Lethality in Prostate Cancer: Evaluating the Role of PARP Inhibitors in BRCA-Mutated mCRPC [auo.asmepress.com]
- 10. oncodaily.com [oncodaily.com]
- 11. benchchem.com [benchchem.com]
- 12. Establishment and Molecular Characterization of an In Vitro Model for PARPi-Resistant Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Tumor growth inhibition by olaparib in BRCA2 germline-mutated patient-derived ovarian cancer tissue xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ASCO – American Society of Clinical Oncology [asco.org]
- 16. Olaparib-Resistant BRCA2MUT Ovarian Cancer Cells with Restored BRCA2 Abrogate Olaparib-Induced DNA Damage and G2/M Arrest Controlled by the ATR/CHK1 Pathway for Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Using Patient-Derived Xenograft (PDX) Models as a ‘Black Box’ to Identify More Applicable Patients for ADP-Ribose Polymerase Inhibitor (PARPi) Treatment in Ovarian Cancer: Searching for Novel Molecular and Clinical Biomarkers and Performing a Prospective Preclinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
Platrol's use in combination with [another compound]
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Once you provide the name of the second compound, I will be able to conduct the necessary research and generate the comprehensive content you require, including:
-
Detailed Application Notes: Elucidating the synergistic effects, mechanisms of action, and potential applications of the combination therapy.
-
Quantitative Data Tables: Summarizing key data points from relevant studies for easy comparison.
-
Experimental Protocols: Providing step-by-step methodologies for critical experiments.
-
Graphviz Diagrams: Visualizing signaling pathways and experimental workflows as requested.
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Application Notes and Protocols for the Detection of Platrol in Tissue Samples
Disclaimer: The compound "Platrol" appears to be a hypothetical substance, as no information regarding a specific molecule with this name is available in the public domain. Therefore, the following application notes and protocols are provided as a representative example of how analytical methods for a novel small molecule drug would be detailed for researchers, scientists, and drug development professionals. The methodologies, data, and pathways described are based on established techniques for the analysis of small molecules in biological matrices.
Introduction
These application notes provide detailed protocols for the quantitative analysis of this compound, a novel therapeutic agent, in various tissue samples. The described methods are essential for preclinical and clinical studies, enabling the assessment of drug distribution, pharmacokinetics, and pharmacodynamics. The primary analytical techniques covered are High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), chosen for their sensitivity, specificity, and robustness in complex biological matrices.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method
HPLC-MS/MS is a highly sensitive and specific method for quantifying low concentrations of small molecules in complex mixtures like tissue homogenates.[1][2] This technique is considered a gold standard for therapeutic drug monitoring.[1]
Principle
This method involves the extraction of this compound from tissue homogenates, followed by chromatographic separation using HPLC and subsequent detection and quantification by tandem mass spectrometry. An internal standard (IS) is used to ensure accuracy and precision by correcting for variations in sample preparation and instrument response.
Experimental Protocol
2.2.1. Tissue Sample Preparation
-
Homogenization: Accurately weigh 50-100 mg of frozen tissue. Add 500 µL of ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors). Homogenize the tissue on ice using a mechanical homogenizer until no visible tissue fragments remain.
-
Protein Precipitation: To 100 µL of tissue homogenate, add 300 µL of acetonitrile (B52724) containing the internal standard (e.g., a deuterated analog of this compound). Vortex for 1 minute to precipitate proteins.[1]
-
Centrifugation: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95% Solvent A, 5% Solvent B). Vortex for 30 seconds and transfer to an autosampler vial for HPLC-MS/MS analysis.
2.2.2. HPLC-MS/MS Conditions
-
HPLC System: A standard UHPLC system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution: A linear gradient from 5% to 95% Solvent B over 5 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 5% B.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the chemical properties of this compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound and the internal standard need to be optimized.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of an HPLC-MS/MS method for this compound quantification in tissue.
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Recovery | 85 - 105% |
| Matrix Effect | Minimal (<15%) |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[3][4] For non-volatile compounds like many drugs, derivatization is often required to increase their volatility and thermal stability.[5]
Principle
This method involves the extraction of this compound from tissue, followed by chemical derivatization to make it suitable for gas chromatography. The derivatized analyte is then separated by GC and detected by a mass spectrometer.
Experimental Protocol
3.2.1. Tissue Sample Preparation and Extraction
-
Homogenization: Homogenize 50-100 mg of tissue in 1 mL of a suitable organic solvent (e.g., a mixture of chloroform (B151607) and methanol).[5]
-
Extraction: Vortex the homogenate for 2 minutes, followed by centrifugation at 3,000 x g for 10 minutes.
-
Supernatant Transfer: Transfer the organic supernatant to a clean glass tube.
-
Evaporation: Evaporate the solvent to dryness under a stream of nitrogen.
3.2.2. Derivatization
-
To the dried extract, add 50 µL of a derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) and 50 µL of pyridine.[5]
-
Cap the tube tightly and heat at 60°C for 30 minutes.
-
Cool the sample to room temperature before GC-MS analysis.
3.2.3. GC-MS Conditions
-
GC System: A standard gas chromatograph.
-
Column: A capillary column suitable for drug analysis (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Splitless.
-
Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of a GC-MS method for this compound quantification in tissue.
| Parameter | Result |
| Linearity (r²) | > 0.98 |
| Limit of Detection (LOD) | 1 ng/mL |
| Limit of Quantification (LOQ) | 5 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 20% |
| Recovery | 80 - 110% |
Diagrams
Experimental Workflow
Caption: General experimental workflow for the analysis of this compound in tissue samples.
Hypothetical Signaling Pathway of this compound
Assuming this compound is an anticancer agent, a plausible mechanism of action could involve the induction of apoptosis through the modulation of key signaling pathways, such as the p53 and MAPK pathways.
Caption: A hypothetical signaling pathway for this compound-induced apoptosis.
References
- 1. A rapid HPLC-MS/MS method for the simultaneous quantification of cyclosporine A, tacrolimus, sirolimus and everolimus in human blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gas chromatography/mass spectrometry in metabolic profiling of biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a gas chromatography/mass spectrometry method for the metabolic profiling of human colon tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Evaluation of Platrol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platrol is a novel investigational compound with potential anti-inflammatory properties. These application notes provide a comprehensive guide for the preclinical evaluation of this compound, outlining key experimental designs and detailed protocols to assess its efficacy and mechanism of action. The following sections detail in vitro and in vivo methodologies, data presentation guidelines, and visualization of relevant biological pathways.
In Vitro Efficacy and Mechanism of Action
A critical first step in evaluating this compound is to determine its anti-inflammatory activity and elucidate its mechanism of action at the cellular level. This can be achieved through a series of in vitro assays using relevant cell types.
Key Experiments and Protocols
1. Inhibition of Pro-inflammatory Cytokine Production in Peripheral Blood Mononuclear Cells (PBMCs)
This assay assesses the ability of this compound to suppress the production of key pro-inflammatory cytokines.
-
Protocol:
-
Isolate human Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors using Ficoll-Paque density gradient centrifugation.[1]
-
Seed PBMCs at a density of 1 x 10^6 cells/well in a 96-well plate.
-
Pre-treat cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with a pro-inflammatory agent such as lipopolysaccharide (LPS) (100 ng/mL) or phytohaemagglutinin (PHA) (10 µg/mL).[1]
-
Incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex immunoassay.[2][3]
-
2. T-Cell Activation and Proliferation Assays
These assays determine if this compound can modulate T-cell responses, which are central to many inflammatory and autoimmune diseases.[4]
-
Protocol:
-
Isolate CD4+ T-cells from PBMCs using magnetic-activated cell sorting (MACS).
-
Seed T-cells at a density of 2 x 10^5 cells/well in a 96-well plate pre-coated with anti-CD3 and anti-CD28 antibodies to stimulate T-cell activation.[4]
-
Treat the cells with varying concentrations of this compound.
-
Assess T-cell proliferation after 72 hours using a BrdU or CFSE proliferation assay.
-
Measure cytokine production (e.g., IFN-γ, IL-17) in the supernatant by ELISA to determine the effect on T-cell differentiation and function.[5]
-
3. NF-κB Signaling Pathway Analysis
The NF-κB signaling pathway is a key regulator of inflammation. This experiment investigates if this compound exerts its anti-inflammatory effects by inhibiting this pathway.
-
Protocol:
-
Use a stable cell line expressing an NF-κB-driven reporter gene (e.g., luciferase).
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with TNF-α (10 ng/mL) to activate the NF-κB pathway.
-
After 6-8 hours, lyse the cells and measure luciferase activity as an indicator of NF-κB activation.
-
Western blotting can be used as a confirmatory assay to assess the phosphorylation and degradation of key NF-κB pathway proteins like IκBα and the p65 subunit.
-
Data Presentation: In Vitro Studies
Summarize the quantitative data from the in vitro experiments in the following table format for easy comparison.
| In Vitro Assay | Parameter Measured | This compound IC50 (µM) | Positive Control IC50 (µM) |
| Cytokine Inhibition (LPS-stimulated PBMCs) | TNF-α Production | [Insert Value] | [Insert Value] |
| IL-1β Production | [Insert Value] | [Insert Value] | |
| IL-6 Production | [Insert Value] | [Insert Value] | |
| T-Cell Proliferation | CD4+ T-cell Proliferation | [Insert Value] | [Insert Value] |
| NF-κB Reporter Assay | Luciferase Activity | [Insert Value] | [Insert Value] |
In Vivo Efficacy Assessment
Following promising in vitro results, the anti-inflammatory efficacy of this compound should be evaluated in relevant animal models of inflammatory diseases.
Key Experiments and Protocols
1. Carrageenan-Induced Paw Edema in Rodents
This is a widely used acute inflammation model to assess the anti-inflammatory potential of novel compounds.[6]
-
Protocol:
-
Acclimate male Wistar rats or Swiss albino mice for at least one week.
-
Administer this compound orally or intraperitoneally at various doses. A vehicle control group and a positive control group (e.g., indomethacin) should be included.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume or thickness using a plethysmometer or digital calipers at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group.
-
2. Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a well-established preclinical model for rheumatoid arthritis, exhibiting many of the immunological and pathological features of the human disease.[7][8]
-
Protocol:
-
Immunize DBA/1 mice with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.
-
A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is given 21 days after the primary immunization.
-
Arthritis development typically begins around day 24-28.
-
Once arthritis is established, randomize the animals into treatment groups: Vehicle control, this compound (various doses), and a positive control (e.g., methotrexate).
-
Administer treatment daily and monitor the animals for clinical signs of arthritis (paw swelling, erythema, and joint stiffness) using a standardized scoring system.
-
At the end of the study, collect blood for serological analysis (e.g., anti-collagen antibodies, inflammatory cytokines) and joints for histological evaluation of inflammation, pannus formation, and bone erosion.
-
Data Presentation: In Vivo Studies
Present the quantitative data from the in vivo experiments in a clear and structured table.
| In Vivo Model | Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) | Positive Control |
| Carrageenan-Induced Paw Edema | % Inhibition of Edema at 3h | 0% | [Insert Value]% | [Insert Value]% | [Insert Value]% |
| Collagen-Induced Arthritis | Mean Arthritis Score (Day 42) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Histological Score (Inflammation) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] | |
| Histological Score (Bone Erosion) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
Signaling Pathways and Experimental Workflow Visualization
Toll-like Receptor 4 (TLR4) Signaling Pathway
The TLR4 signaling pathway is a key initiator of the innate immune response and inflammation, often targeted by anti-inflammatory drugs.
Caption: Proposed mechanism of this compound inhibiting the TLR4 signaling pathway.
In Vivo Experimental Workflow for Collagen-Induced Arthritis
A logical workflow is crucial for the successful execution of in vivo studies.
Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.
References
- 1. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multi-parametric Human Cell Based Inflammation Assay for Cytokines and Cell Surface Antigens - PFI [proteinfluidics.com]
- 3. #1 Nephrology CRO | Renal Disease Preclinical Research Services | Kidney Disease models [nephrix-biosolutions.com]
- 4. criver.com [criver.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle [pharmacia.pensoft.net]
- 7. In Vivo Models of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel preclinical model for rheumatoid arthritis research - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Platrol Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for addressing solubility challenges with Platrol in experimental settings.
Disclaimer: this compound, identified as (2S,3R)-3-(2-acetyloxybenzoyl)oxy-2-aminobutanoic acid, is a derivative of acetylsalicylic acid. As direct, experimentally determined solubility data for this compound is limited in publicly available literature, the quantitative values and some properties described herein are based on the known characteristics of its parent compound, acetylsalicylic acid (Aspirin), and general principles for handling poorly soluble research compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it have solubility issues? A1: this compound is an ester derivative of acetylsalicylic acid and L-threonine. Like its parent compound, it is a small organic molecule with limited aqueous solubility due to its hydrophobic components. Many such compounds preferentially dissolve in organic solvents and can precipitate when introduced into aqueous buffers or cell culture media.
Q2: What is the best solvent for preparing a stock solution of this compound? A2: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2] Ethanol can also be a viable option.[2][3] Based on its parent compound, this compound is expected to be far more soluble in these organic solvents than in water.
Q3: What is the maximum recommended concentration of DMSO in my cell culture experiment? A3: Most cell lines can tolerate DMSO up to 0.5% v/v without significant toxicity. However, it is best practice to keep the final DMSO concentration at or below 0.1% v/v in your final experimental volume.[4] Always run a vehicle control (media + DMSO at the same final concentration) to ensure the solvent does not affect the experimental outcome.
Q4: Can I sterilize my this compound stock solution by autoclaving? A4: No. This compound, being a derivative of acetylsalicylic acid, is likely susceptible to hydrolysis and degradation at high temperatures. Stock solutions prepared in an organic solvent like DMSO should be sterilized by filtration through a 0.22 µm syringe filter compatible with the solvent (e.g., PTFE or nylon).[5][6][7]
Q5: My this compound precipitates immediately when I add it to my aqueous buffer. What should I do? A5: This is a common issue known as "crashing out." It occurs when a compound dissolved in a good solvent (like DMSO) is rapidly diluted into a poor solvent (like an aqueous buffer). To prevent this, add the DMSO stock solution dropwise into the aqueous buffer while vortexing or stirring vigorously to ensure rapid dispersion.[1] Pre-warming the aqueous buffer to 37°C can also help.[8]
Troubleshooting Guide: Insolubility Issues
This guide addresses specific problems you may encounter with this compound solubility.
Problem 1: this compound powder will not dissolve in the organic solvent (e.g., DMSO).
| Possible Cause | Recommended Solution |
| Concentration is too high | The desired concentration may exceed the solubility limit of this compound in the chosen solvent. Try preparing a more dilute stock solution. |
| Insufficient dissolution time/energy | The dissolution process may be slow. Gently warm the solution to 37°C. Use a bath sonicator for 5-10 minutes to provide mechanical energy, which breaks up solid particles and accelerates dissolution.[9][10][11][12] Vortex the solution thoroughly for 1-2 minutes.[13] |
| Compound Quality | The compound may have degraded or absorbed moisture. Ensure the vial was equilibrated to room temperature before opening to prevent condensation.[13] |
Problem 2: A precipitate forms after diluting the this compound DMSO stock into aqueous media.
| Possible Cause | Recommended Solution |
| Poor Mixing Technique | Rapid, localized high concentration of this compound upon addition to the media causes precipitation. Add the DMSO stock slowly (dropwise) to the vortexing media.[1] Alternatively, pre-mix the required stock volume in a smaller tube of media before adding it to the final culture volume.[14] |
| Final concentration exceeds aqueous solubility limit | The working concentration is too high for the final percentage of DMSO. Increase the final DMSO percentage (if cell line permits) or lower the final working concentration of this compound. |
| pH of the media | The solubility of ionizable compounds is pH-dependent.[15] Acetylsalicylic acid solutions are most stable at an acidic pH of 2-3.[3] While cell culture media is buffered around pH 7.4, this may not be optimal for this compound's solubility. Consider if slight pH adjustments to a pre-media buffer are possible, but be cautious of effects on cell health. |
| Temperature | Solubility often decreases at lower temperatures. Ensure your cell culture media is pre-warmed to 37°C before adding the this compound stock solution.[8] |
| Interaction with media components | Components in serum or the media itself can sometimes interact with the compound, causing precipitation. Try diluting the stock in a simple buffer (like PBS) first to see if the issue persists. If it dissolves in PBS but not media, a media component is likely the cause. |
Quantitative Data Summary
The following table summarizes solubility data for Acetylsalicylic Acid, which serves as an estimate for this compound.
| Solvent | Temperature | Solubility (mg/mL) | Molarity (approx.) |
| Water | 25 °C | ~3 mg/mL[3] | ~16.6 mM |
| Water | 37 °C | ~10 mg/mL[3] | ~55.5 mM |
| Ethanol | Room Temp. | ~50 mg/mL[3] | ~277.5 mM |
| DMSO | Not specified | Highly Soluble | Not specified |
Note: Molarity is calculated based on the molecular weight of Acetylsalicylic Acid (180.16 g/mol ).
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 281.26 g/mol )
-
Anhydrous, sterile-grade Dimethyl Sulfoxide (DMSO)[5]
-
Analytical balance
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Bath sonicator (optional)
-
0.22 µm PTFE syringe filter
Methodology:
-
Equilibrate: Allow the vial of this compound to reach room temperature before opening.[13]
-
Weigh: Carefully weigh out 2.81 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolve: Add 1 mL of sterile DMSO to the tube.
-
Mix: Cap the tube tightly and vortex for 1-2 minutes until the solid is fully dissolved. A brief 5-minute session in a bath sonicator can aid dissolution if needed.[12][13]
-
Sterilize: Filter the stock solution through a 0.22 µm PTFE syringe filter into a new sterile tube.[6]
-
Aliquot & Store: To prevent freeze-thaw cycles, create small, single-use aliquots. Store at -20°C or -80°C, protected from light.[13]
Protocol 2: Preparing a 10 µM Working Solution in Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture media
-
Sterile conical tube or microcentrifuge tube
-
Vortex mixer
Methodology:
-
Calculate Dilution: To make a 10 µM solution from a 10 mM stock, a 1:1000 dilution is required. For every 1 mL of final working solution, you will need 1 µL of the stock solution. The final DMSO concentration will be 0.1%.
-
Dispense Media: Add the desired final volume of pre-warmed media (e.g., 10 mL) to a sterile conical tube.
-
Add Stock Solution: While the media is gently vortexing, add the calculated volume of the 10 mM this compound stock (e.g., 10 µL) drop-by-drop into the center of the vortex. This ensures rapid mixing and minimizes precipitation.[1]
-
Mix and Use: Cap the tube and vortex briefly. Visually inspect for any signs of precipitation. Use the freshly prepared working solution immediately for your experiment.
Visualizations
Caption: A troubleshooting flowchart for this compound insolubility issues.
Caption: Experimental workflow for preparing this compound solutions.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
- 1. D-Alpha-aminobutyric acid | C4H9NO2 | CID 439691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acetylsalicylic acid = 99.0 50-78-2 [sigmaaldrich.com]
- 3. (2S,3R)-3-((2S,3S,4R,5R,6S)-3-acetamido-4-((2R,3S,4R,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl)oxy-6-(((2R,3S,4R,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl)oxymethyl)-5-hydroxyoxan-2-yl)oxy-2-aminobutanoic acid | C28H48N4O18 | CID 53384352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Solubility Study of Acetylsalicylic Acid in Ethanol + Water Mixtures: Measurement, Mathematical Modeling, and Stability Discussion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long Range Desert Group - Wikipedia [en.wikipedia.org]
- 6. Prohibited and Restricted Items | U.S. Customs and Border Protection [cbp.gov]
- 7. (2R)-2-aminobutanoic acid;2-(trimethylazaniumyl)acetate | C9H20N2O4 | CID 20847606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Aspirin | C9H8O4 | CID 2244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Christopher George - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. [Ridogrel, a new platelet antiaggregant molecule with a double mechanism of action. A pharmacological and clinical profile] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
Optimizing Platrol dosage for maximum efficacy
Platrol Technical Support Center
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for maximum experimental efficacy. Here you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly selective, ATP-competitive inhibitor of the Sigma-1 Receptor Associated Kinase (S1RAK), a novel protein kinase implicated in promoting cell survival and proliferation in certain cancer types. By binding to the kinase domain of S1RAK, this compound blocks the phosphorylation of its downstream substrate, Proto-oncogene c-Fos (FOS), thereby inhibiting the MAPK/ERK signaling cascade and inducing apoptosis in S1RAK-dependent cancer cells.
Q2: How should I properly reconstitute and store this compound?
A2: this compound is supplied as a lyophilized powder. For in vitro experiments, we recommend reconstituting this compound in dimethyl sulfoxide (B87167) (DMSO) to create a 10 mM stock solution. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to 6 months or at -80°C for up to 12 months. Once thawed for use, an aliquot can be stored at 4°C for up to 2 weeks.
Q3: What is the recommended starting concentration for in vitro cell-based assays?
A3: The optimal concentration of this compound is highly dependent on the cell line and assay type. We recommend performing a dose-response experiment starting with a concentration range of 1 nM to 10 µM to determine the half-maximal inhibitory concentration (IC50) for your specific model system. See the data tables below for IC50 values in common cell lines.
Q4: Is this compound soluble in aqueous media?
A4: this compound has low solubility in aqueous media. For cell culture experiments, the DMSO stock solution should be serially diluted in culture medium to the final desired concentration. Ensure the final concentration of DMSO in the culture medium does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.
Q5: Are there any known off-target effects of this compound?
A5: Extensive kinase profiling has shown that this compound is highly selective for S1RAK. At concentrations above 25 µM, some minor off-target activity on structurally related kinases has been observed. We recommend using the lowest effective concentration determined by your dose-response studies to minimize potential off-target effects.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected inhibition of cell viability.
-
Possible Cause 1: Suboptimal Drug Concentration.
-
Solution: Perform a comprehensive dose-response curve (e.g., 10-point curve from 0.1 nM to 50 µM) to determine the accurate IC50 value for your specific cell line. Cell lines can exhibit significant variability in their sensitivity to this compound.
-
-
Possible Cause 2: Incorrect Drug Handling.
-
Solution: Ensure this compound stock solutions have not been subjected to more than 2-3 freeze-thaw cycles. Reconstitute a fresh vial of lyophilized powder if you suspect the stock solution has degraded. Always vortex the stock solution gently before making dilutions.
-
-
Possible Cause 3: Cell Seeding Density.
-
Solution: Optimize cell seeding density. Overly confluent or sparse cultures can display altered sensitivity to treatment. We recommend seeding cells to achieve 50-60% confluency at the time of this compound addition.
-
-
Possible Cause 4: Assay Incubation Time.
-
Solution: The effect of this compound is time-dependent. An incubation time of 48 to 72 hours is recommended for most cell viability assays to allow for the full apoptotic effect to manifest.
-
Issue 2: High background cytotoxicity observed in control (vehicle-treated) wells.
-
Possible Cause 1: Solvent Toxicity.
-
Solution: The final concentration of the vehicle (DMSO) in the cell culture medium should not exceed 0.1%. Prepare a serial dilution of your DMSO vehicle to ensure your vehicle control wells have the same final DMSO concentration as your experimental wells.
-
-
Possible Cause 2: Contamination.
-
Solution: Regularly test cell lines for mycoplasma contamination, which can alter cellular responses to drug treatment. Ensure all reagents and media are sterile.
-
Issue 3: Inconsistent results in Western blot analysis for downstream pathway inhibition.
-
Possible Cause 1: Suboptimal Treatment Duration.
-
Solution: Inhibition of S1RAK phosphorylation and its downstream targets can be rapid. Create a time-course experiment (e.g., 0, 1, 4, 8, 24 hours) to determine the optimal time point for observing maximum inhibition of FOS phosphorylation post-treatment with this compound.
-
-
Possible Cause 2: Poor Protein Lysate Quality.
-
Solution: Ensure that lysis buffer contains adequate phosphatase and protease inhibitors to preserve the phosphorylation status of target proteins. Perform protein extraction on ice to minimize enzymatic degradation.
-
Quantitative Data
Table 1: IC50 Values of this compound in Various Cancer Cell Lines after 72-hour Incubation
| Cell Line | Cancer Type | KRAS Mutation | IC50 (nM) |
|---|---|---|---|
| A549 | Non-Small Cell Lung | G12S | 85 |
| HCT116 | Colorectal | G13D | 120 |
| PANC-1 | Pancreatic | G12D | 250 |
| MDA-MB-231 | Breast | G13D | 950 |
| HEK293T | Embryonic Kidney | Wild-Type | > 10,000 |
Table 2: Recommended Starting Concentration Ranges for Common In Vitro Assays
| Assay Type | Recommended Concentration Range | Notes |
|---|---|---|
| Cell Viability (MTT, CellTiter-Glo) | 1 nM - 10 µM | Perform a 10-point dose curve. |
| Western Blot (p-FOS Inhibition) | 1x, 5x, and 10x IC50 | Use a time course to determine the optimal endpoint. |
| Apoptosis Assay (Caspase-3/7) | 2x and 5x IC50 | Typically measured at 24 or 48 hours. |
| Colony Formation Assay | 0.1x, 0.5x, and 1x IC50 | Requires long-term incubation (10-14 days). |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for Determining this compound IC50
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
This compound Preparation: Prepare a 2X serial dilution of this compound in complete growth medium from a starting concentration of 20 µM. Also, prepare a 2X vehicle control (e.g., 0.2% DMSO in medium).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X this compound dilutions or vehicle control to the appropriate wells. This results in a 1X final concentration.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curve using non-linear regression to calculate the IC50 value.
Protocol 2: Western Blot Analysis of S1RAK Pathway Inhibition
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat cells with this compound at 1x, 5x, and 10x the predetermined IC50 for the optimal duration (e.g., 4 hours). Include a vehicle-treated control.
-
Protein Lysis: Wash cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-FOS, anti-total-FOS, anti-S1RAK, anti-GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: this compound inhibits the S1RAK kinase, blocking FOS phosphorylation.
Caption: Workflow for optimizing this compound dosage and confirming its effect.
Technical Support Center: Platrol-Induced Cytotoxicity In Vitro
Disclaimer: The following guide provides general strategies for mitigating the in vitro cytotoxicity of a hypothetical compound referred to as "Platrol." As specific data for "this compound" is not publicly available, this information is based on established principles of cell culture and cytotoxicity assessment for novel chemical entities.
Frequently Asked Questions (FAQs)
Q1: What are the likely mechanisms of this compound-induced cytotoxicity?
A1: Drug-induced cytotoxicity can occur through several mechanisms. The most common are apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Apoptosis is a highly regulated process involving the activation of caspases and can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.[1][2] Necrosis, on the other hand, is often the result of severe cellular injury, leading to the loss of membrane integrity and leakage of cellular contents.[3] Preliminary experiments, such as Annexin V staining or caspase activity assays, can help determine if this compound is inducing apoptosis.
Q2: How can I reduce or mitigate the cytotoxic effects of this compound in my experiments?
A2: Mitigating cytotoxicity is crucial for studying other cellular effects of a compound or for developing therapeutic strategies. Consider the following approaches:
-
Dose and Time Optimization: Perform a dose-response and time-course experiment to find the lowest effective concentration and shortest incubation time that elicits the desired biological effect without excessive cell death.[4]
-
Co-treatment with Cytoprotective Agents: If the mechanism of cytotoxicity is known or suspected, co-incubation with a specific inhibitor or protective agent can be effective. For example, if this compound induces oxidative stress, co-treatment with an antioxidant like N-acetylcysteine (NAC) may reduce cytotoxicity.[4][5]
-
Use of Serum-Containing Medium: Components in serum can sometimes bind to test compounds, reducing their effective concentration and mitigating toxicity. However, be aware that serum can also interfere with some assay readouts.[6][7]
-
Cell Line Selection: Different cell lines can exhibit varying sensitivity to the same compound due to differences in their genetic makeup and expression of drug targets or metabolizing enzymes.[8][9] Testing on a panel of cell lines may identify a more resistant model for your specific research question.
Q3: How can I distinguish between a cytotoxic and a cytostatic effect of this compound?
A3: A cytotoxic effect results in cell death, while a cytostatic effect inhibits cell proliferation without killing the cells.[4] To differentiate between these, you can perform a time-course experiment and measure both cell viability (e.g., using an MTT assay) and total cell number (e.g., using a cell counter or a DNA-binding dye like crystal violet).
-
Cytotoxicity: You will observe a decrease in the percentage of viable cells and a reduction in the total cell number over time compared to the vehicle control.[4]
-
Cytostaticity: The total number of cells will plateau or increase at a much slower rate than the control, while the percentage of viable cells remains high.[4]
Q4: My IC50 value for this compound is inconsistent between experiments. What are the potential causes?
A4: Variability in IC50 values is a common issue in in vitro assays.[6] Several factors can contribute to this:
-
Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and within a consistent, low passage number range. Over-confluent or high-passage cells can have altered sensitivity to compounds.[6]
-
Reagent Preparation and Storage: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Avoid multiple freeze-thaw cycles of reagents.[6]
-
Inconsistent Incubation Times: Ensure that the timing for cell seeding, compound treatment, and assay reagent addition is standardized across all experiments.[4]
-
Solvent Concentration: The final concentration of the solvent used to dissolve this compound (e.g., DMSO) should be consistent and kept at a non-toxic level (typically <0.5%).[4]
-
Assay Method: Different cytotoxicity assays measure different cellular parameters, which can result in different IC50 values for the same compound and cell line.[8]
Troubleshooting Guide: In Vitro Cytotoxicity Assays
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Variability Between Replicate Wells | - Inaccurate pipetting- Uneven cell distribution during seeding- Edge effects on the plate due to evaporation[10] | - Calibrate pipettes regularly- Ensure the cell suspension is homogenous before and during seeding- Avoid using the outer wells of the plate or ensure they are filled with sterile PBS/medium to maintain humidity[10] |
| High Background Signal in Control Wells | - Microbial contamination (bacteria, yeast)[6] - High cell seeding density[11] - Interference from phenol (B47542) red or serum in the medium[6][10] | - Regularly test for and discard contaminated cultures- Optimize cell seeding density through a titration experiment[11] - Use phenol red-free medium and consider reducing serum concentration during the assay incubation step[6] |
| Low Signal or Absorbance Readings | - Insufficient cell number- Reduced metabolic activity due to unhealthy cells- Insufficient incubation time for the assay reaction[6] | - Increase the cell seeding density[11] - Ensure cells are healthy and in the log growth phase- Optimize the incubation time for the specific assay and cell line through a time-course experiment[6] |
| Compound Precipitation in Culture Medium | - Poor solubility of this compound in the aqueous medium[4] | - Verify the solubility limit of this compound in the culture medium- Use a lower, non-precipitating concentration range- Ensure the final solvent concentration is as low as possible (e.g., <0.5% DMSO)[4] |
Quantitative Data Presentation
When reporting the cytotoxic potential of this compound, it is crucial to determine its half-maximal inhibitory concentration (IC50). This value can differ significantly across various cell lines.[8][12]
Table 1: Example IC50 Values of this compound in Different Cancer Cell Lines after 48h Treatment
| Cell Line | Tissue of Origin | This compound IC50 (µM) |
| MCF-7 | Breast Cancer | 5.11 ± 2.14 |
| HCT-116 | Colorectal Cancer | 6.06 ± 3.09 |
| HeLa | Cervical Cancer | 1.2 ± 0.09 |
| PC-3 | Prostate Cancer | 2.51 |
| Note: The data presented are hypothetical examples for illustrative purposes, drawing parallels from IC50 values of various compounds in cited literature.[13][14] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[15]
Materials:
-
96-well flat-bottom plates
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[3]
-
Solubilization solution (e.g., DMSO or 0.1 N HCl in anhydrous isopropanol)[3]
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.[4]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control wells (medium with the same final concentration of solvent as the highest this compound concentration).[15]
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[15]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[4][15]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals. Mix gently on an orbital shaker.[15]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
This assay quantifies the activity of LDH, a cytosolic enzyme released into the culture medium upon plasma membrane damage, which is a marker of necrosis or late-stage apoptosis.[3]
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
96-well plates
-
Cells and this compound dilutions as prepared for the MTT assay
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Include additional control wells:
-
Spontaneous LDH release: Vehicle control wells.
-
Maximum LDH release: Wells treated with a lysis buffer (provided in the kit) 45 minutes before the end of the incubation.[3]
-
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[3][15]
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well containing the supernatant.[15]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[15]
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (e.g., 490 nm).[15]
-
Data Analysis: Correct for background by subtracting the absorbance of a no-cell control. Calculate the percentage of cytotoxicity using the following formula:[3] % Cytotoxicity = [(Compound-treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] x 100
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Potential apoptotic signaling pathways initiated by this compound.
Caption: Workflow for assessing and mitigating this compound cytotoxicity.
References
- 1. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | How to target apoptosis signaling pathways for the treatment of pediatric cancers [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Prooxidative Activity of Celastrol Induces Apoptosis, DNA Damage, and Cell Cycle Arrest in Drug-Resistant Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
Platrol-Based Assay Development: Technical Support Center
Welcome to the technical support center for Platrol-based assay development. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background signal in my this compound assay?
High background signal can obscure your results and reduce assay sensitivity. The most frequent causes include:
-
Insufficient Blocking: Non-specific binding of antibodies or other reagents to the plate surface is a primary cause.[1][2] The blocking step is crucial to prevent this.
-
Antibody Concentration Too High: Using an excessive concentration of the primary or secondary antibody can lead to non-specific binding and increased background.[1][3]
-
Inadequate Washing: Insufficient washing between steps can leave behind unbound reagents, contributing to a higher background signal.[2][4]
-
Contaminated Reagents: Contamination of buffers or reagents can introduce substances that interfere with the assay and elevate the background.
-
Over-incubation: Excessively long incubation times can sometimes increase non-specific binding.
Q2: My assay has a very low or no signal. What should I check first?
A weak or absent signal can be frustrating. Here are the initial troubleshooting steps:
-
Reagent Preparation and Storage: Ensure all reagents, including antibodies and substrates, were prepared correctly and have not expired. Improper storage, such as repeated freeze-thaw cycles of antibodies, can degrade their activity.[5]
-
Incorrect Reagent Addition: Double-check that all necessary reagents were added in the correct order and volume as specified in the protocol.
-
Plate Reader Settings: Verify that the plate reader is set to the correct wavelength for your assay's substrate.[5][6]
-
Insufficient Incubation Times or Temperatures: Incubation times and temperatures are often optimized for specific assays. Ensure you are following the recommended conditions.[7]
Q3: Why am I seeing high variability between my replicate wells?
Inconsistent results across replicates can undermine the reliability of your data. Common culprits include:
-
Pipetting Errors: Inaccurate or inconsistent pipetting can lead to different volumes of reagents or samples in each well.
-
Edge Effects: Wells on the perimeter of the plate can be more susceptible to evaporation and temperature fluctuations, leading to different results compared to the inner wells. To mitigate this, consider not using the outer wells for critical samples or filling them with a buffer.
-
Improper Mixing: Failure to properly mix reagents or samples before and after adding them to the wells can result in a non-homogenous distribution.
-
Plate Washing Technique: Inconsistent washing across the plate can lead to variability. Automated plate washers can help improve consistency.[6]
Troubleshooting Guides
Issue 1: High Background Signal
If you are experiencing high background, follow this troubleshooting workflow to identify and resolve the issue.
Caption: Troubleshooting workflow for high background signal.
Experimental Protocol: Optimizing Blocking Conditions
-
Prepare a 96-well plate: Coat the plate with your antigen or capture antibody as per your standard protocol.
-
Test different blocking agents: In separate rows, test various blocking agents (e.g., 1% BSA, 5% non-fat dry milk, commercial blocking buffers).
-
Vary incubation time and temperature: For each blocking agent, test different incubation times (e.g., 1 hour, 2 hours, overnight) and temperatures (e.g., room temperature, 37°C).
-
Proceed with the rest of the assay: After the blocking step, continue with your standard assay protocol, but do not add the primary antibody (these will be your background wells).
-
Measure the signal: Read the plate to determine which blocking conditions result in the lowest background signal.
Data Presentation: Effect of Blocking Agent on Signal-to-Noise Ratio
| Blocking Agent | Incubation Time (hours) | Temperature (°C) | Average Signal (Negative Control) | Average Signal (Positive Control) | Signal-to-Noise Ratio |
| 1% BSA in PBS | 1 | 25 | 0.25 | 2.50 | 10.0 |
| 5% Non-fat Milk in PBS | 1 | 25 | 0.15 | 2.40 | 16.0 |
| Commercial Blocker A | 1 | 25 | 0.10 | 2.60 | 26.0 |
| 1% BSA in PBS | 2 | 37 | 0.20 | 2.55 | 12.8 |
| 5% Non-fat Milk in PBS | 2 | 37 | 0.12 | 2.45 | 20.4 |
| Commercial Blocker A | 2 | 37 | 0.08 | 2.65 | 33.1 |
Issue 2: Low or No Signal
A low or non-existent signal can be due to a variety of factors. This guide will help you systematically address the potential causes.
Caption: Troubleshooting workflow for low or no signal.
Experimental Protocol: Antibody Titration
-
Coat and block the plate: Prepare a 96-well plate according to your standard protocol for coating with antigen and blocking.
-
Prepare serial dilutions of the primary antibody: Create a series of dilutions of your primary antibody (e.g., 1:100, 1:500, 1:1000, 1:5000, 1:10000) in your assay buffer.
-
Add primary antibody to the plate: Add the different dilutions to the wells and incubate as per your protocol. Include a negative control with no primary antibody.
-
Add a fixed concentration of secondary antibody: Use the manufacturer's recommended concentration of the secondary antibody and incubate.
-
Develop and read the plate: Add the substrate, stop the reaction, and read the plate.
-
Analyze the results: Plot the signal intensity against the antibody dilution to determine the optimal concentration that gives a strong signal with low background.
Data Presentation: Primary Antibody Titration
| Primary Antibody Dilution | Average Signal | Background Signal | Signal-to-Background Ratio |
| 1:100 | 2.85 | 0.80 | 3.6 |
| 1:500 | 2.70 | 0.45 | 6.0 |
| 1:1000 | 2.55 | 0.25 | 10.2 |
| 1:5000 | 1.80 | 0.10 | 18.0 |
| 1:10000 | 0.95 | 0.08 | 11.9 |
| No Primary Antibody | 0.08 | 0.08 | 1.0 |
From this data, a 1:5000 dilution would be optimal as it provides the best signal-to-background ratio.
References
- 1. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 2. Surmodics - Elisa Troubleshooting -Technical Issues | Surmodis [shop.surmodics.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. researchgate.net [researchgate.net]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. arp1.com [arp1.com]
- 7. ELISA Kit Troubleshooting | Rockland [rockland.com]
Technical Support Center: Improving the Stability of Platyphyllonol in Solution
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of Platyphyllonol in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Troubleshooting Guide
This guide provides solutions to specific issues that may arise when working with Platyphyllonol solutions.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of stock solution | The aqueous buffer is a poor solvent for Platyphyllonol, which is typically dissolved in an organic solvent like DMSO for stock solutions. | Decrease the final concentration of Platyphyllonol in the aqueous solution. Increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final solution, keeping in mind the tolerance of your experimental system (e.g., cell culture).[1] |
| Solution appears cloudy or discolored (e.g., yellowing) | This may indicate degradation of Platyphyllonol due to oxidation or other chemical transformations.[2] | Prepare fresh solutions for each experiment. Store stock solutions properly by aliquoting into single-use amber vials and storing at -80°C to minimize freeze-thaw cycles and light exposure.[2] |
| Inconsistent results in biological assays | Degradation of Platyphyllonol can lead to a loss of biological activity, as the degradation products may be inactive.[2] | Perform a quality control check on your Platyphyllonol stock. Minimize the exposure of your working solutions to light and elevated temperatures. Prepare dilutions immediately before use.[2] |
| Low potency (higher than expected IC50 value) | This could be due to degraded Platyphyllonol, inaccurate concentration of the stock solution, or suboptimal assay conditions. | Ensure the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Verify cell seeding density and incubation times, as these can influence the apparent potency.[3] |
Frequently Asked Questions (FAQs)
Q1: What is Platyphyllonol and why is its stability in solution a concern?
Platyphyllonol is a natural diarylheptanoid with a hydrophobic structure, which results in poor solubility in aqueous solutions.[1] Maintaining its stability is crucial for the accuracy and reproducibility of experimental results, as degradation can lead to precipitation and loss of biological activity.[2]
Q2: What are the key factors that affect the stability of Platyphyllonol in solution?
The primary factors that can lead to the degradation of Platyphyllonol include:
-
pH: Extreme acidic or basic conditions can catalyze the hydrolysis of the molecule.[2]
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.[2]
-
Light: Exposure to light, especially UV radiation, can cause photolytic degradation.[2]
-
Oxygen: The presence of oxygen can lead to the oxidation of the phenolic hydroxyl groups.[2]
Q3: What are the recommended solvents for dissolving Platyphyllonol?
Due to its hydrophobic nature, Platyphyllonol is best dissolved in organic solvents to create a stock solution.
| Solvent | Reported Solubility | Recommendations for Dissolution |
| DMSO | A stock solution of 40 mg/mL is suggested as achievable.[4] | To enhance solubility, gently warm the solution to 37°C and use an ultrasonic bath.[4] |
| Ethanol | No quantitative data available. | A common solvent for flavonoids, but may be toxic to cells at higher concentrations. |
| Methanol (B129727) | No quantitative data available. | Useful for analytical purposes such as HPLC. |
| Water | Poorly soluble. | The use of co-solvents is necessary for preparing aqueous working solutions. |
Note: Publicly available quantitative solubility data for Platyphyllonol is limited. The information provided is based on supplier recommendations and general knowledge of similar compounds.
Q4: What are the ideal storage conditions for Platyphyllonol solutions?
To ensure the long-term stability of Platyphyllonol:
| Form | Storage Temperature | Storage Conditions |
| Solid Powder | -20°C or -80°C | Store in a tightly sealed, amber glass vial, preferably under an inert atmosphere (e.g., argon or nitrogen).[2] |
| Stock Solutions (in organic solvent) | -80°C | Aliquot into single-use, amber vials to avoid repeated freeze-thaw cycles and protect from light.[2] |
| Working Solutions (in aqueous buffer) | Use immediately | Due to lower stability in aqueous media, it is recommended to prepare these solutions fresh for each experiment. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is a generalized procedure to assess the stability of Platyphyllonol under various stress conditions.
-
Sample Preparation: Prepare a solution of Platyphyllonol in a suitable solvent (e.g., methanol or a co-solvent mixture).
-
Stress Conditions: Expose the solution to the following conditions, alongside a control sample stored at -80°C in the dark:
-
Acidic Hydrolysis: Add 0.1 M HCl and incubate at 60°C.
-
Basic Hydrolysis: Add 0.1 M NaOH and keep at room temperature.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature.
-
Thermal Stress: Store the solution at 60°C.
-
Photolytic Stress: Expose the solution to UV light (e.g., 254 nm) at room temperature.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the remaining Platyphyllonol and detect any degradation products.
Protocol 2: Stability-Indicating HPLC Method Development
A stability-indicating HPLC method is crucial for accurately measuring the concentration of Platyphyllonol in the presence of its degradation products.
-
Column Selection: A C18 reversed-phase column is a common starting point.
-
Mobile Phase Optimization:
-
Start with a gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Adjust the gradient slope and organic solvent ratio to achieve good separation between the parent Platyphyllonol peak and any degradation peaks.
-
-
Detection: Use a UV detector at a wavelength where Platyphyllonoll has maximum absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.
-
Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[5]
Signaling Pathways and Experimental Workflows
Potential Signaling Pathways Modulated by Platyphyllonol
As a polyphenolic compound, Platyphyllonol is likely to influence key cellular signaling pathways involved in inflammation and cell proliferation, such as NF-κB, MAPK, and PI3K/Akt.[3][6][7][8][9]
Caption: Platyphyllonol may inhibit the NF-κB signaling pathway.
Caption: Potential modulation of the MAPK signaling pathway by Platyphyllonol.
Caption: Platyphyllonol may inhibit the PI3K/Akt signaling pathway.
Experimental Workflow for Assessing Platyphyllonol Stability and Activity
Caption: General workflow for Platyphyllonol solution preparation and analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. japsonline.com [japsonline.com]
- 6. Targeting NF-κB signaling pathway in cancer by dietary polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Platrol experimental variability and how to control it
Welcome to the Technical Support Center for Platrol-Based Assays. This guide is designed for researchers, scientists, and drug development professionals to help identify and control experimental variability, ensuring the reliability and reproducibility of your results.
As "this compound" appears to be a proprietary or novel platform, this guide addresses the common sources of variability inherent in plate-based experimental assays. The principles and troubleshooting steps provided are widely applicable to techniques such as ELISA, cell-based assays, and other microplate experiments.
Frequently Asked Questions (FAQs)
Q1: What is experimental variability and why is it important to control?
Q2: What is a Coefficient of Variation (CV), and what is an acceptable range?
The Coefficient of Variation (CV) is a standardized measure of dispersion, calculated as the ratio of the standard deviation to the mean, and is typically expressed as a percentage.[4][5] It allows for the comparison of variability between different datasets. While the acceptable CV can vary by assay type, a common target for intra-assay variability is typically under 15-20%.[4][5]
Q3: What are "edge effects" and how can I prevent them?
Edge effects occur when wells on the outer edges of a microplate show results that are systematically different from the inner wells.[4] This is often caused by thermal gradients across the plate or increased evaporation in the outer wells.[4][5] To mitigate this, you can use a plate sealer, ensure reagents and plates are equilibrated to room temperature before use, and avoid placing critical samples or standards in the outermost wells.[5]
Q4: How can my microplate reader introduce variability?
The microplate reader itself can be a source of variability.[6] Factors include temperature fluctuations within the reading chamber, inconsistent measurements across the plate, and incorrect instrument settings (e.g., gain, focal height).[6][7] Regular calibration and maintenance, as well as using instrument features like well-scanning for non-homogenous samples, can help minimize this.[7]
Troubleshooting Common Issues
This section provides a structured approach to diagnosing and resolving common variability issues.
Issue 1: High Intra-Assay CV (>20%)
If you observe high variability among replicates within the same plate, consult the following table.
| Potential Cause | Recommended Solution(s) |
| Inconsistent Pipetting | - Ensure all pipettes are calibrated. - Use proper, consistent pipetting technique (e.g., consistent speed and immersion depth). - For multichannel pipettes, check each channel for dispensing accuracy.[8] |
| Bubbles in Wells | - Be careful not to introduce bubbles during reagent addition. - Before reading, visually inspect the plate and gently remove any bubbles with a clean pipette tip.[4][5] |
| Poor Reagent Mixing | - Thoroughly mix all reagents and samples before adding them to the plate.[4][8] |
| Inadequate Plate Washing | - Ensure all wells are washed equally and thoroughly. - Check that all ports on an automatic plate washer are clear and functioning correctly.[5] |
| Temperature Gradients | - Allow plates and reagents to equilibrate to room temperature before starting the assay.[5] - Use a temperature-controlled incubator for all incubation steps.[8] |
Issue 2: High Inter-Assay CV (Batch-to-Batch Variability)
If you observe significant variation when comparing results from different plates or experiments run on different days, consider these factors.
| Potential Cause | Recommended Solution(s) |
| Reagent Instability | - Prepare fresh reagents for each assay run whenever possible.[8] - Aliquot reagents upon receipt to avoid repeated freeze-thaw cycles. - Store all reagents according to the manufacturer's instructions. |
| Instrument Performance | - Perform daily or weekly calibration checks on instruments (pipettes, readers, washers). - Ensure the microplate reader's temperature control is functioning correctly.[6] |
| Protocol Deviations | - Use a detailed, standardized protocol (SOP) for every experiment. - Ensure all operators are trained on the same protocol. |
| Use of Controls | - Include inter-assay controls (a consistent, stable sample) on every plate to monitor and normalize for batch-to-batch variation.[1] |
Experimental Protocols
Protocol: Assessing Pipetting Accuracy and Precision
This protocol helps determine if pipetting is a significant source of variability.
-
Preparation: Set a pipette to the desired volume (e.g., 100 µL). Use a calibrated analytical balance.
-
Measurement:
-
Place a weigh boat on the balance and tare it.
-
Pipette deionized water into the weigh boat.
-
Record the weight. (Note: 1 mg of water = 1 µL).
-
-
Replication: Repeat the measurement 10 times.
-
Analysis:
-
Calculate the Mean (Average) Weight: Sum all weights and divide by 10.
-
Calculate the Standard Deviation (SD).
-
Calculate Accuracy: ((Mean Weight - Expected Weight) / Expected Weight) * 100%.
-
Calculate Precision (CV%): (SD / Mean Weight) * 100%.
-
-
Acceptance Criteria: Aim for an accuracy of ±5% and a CV of <5%.
Visual Guides and Workflows
Sources of Experimental Variability
This diagram illustrates the primary categories of factors that can introduce variability into a plate-based assay.
Caption: Key sources of variability in laboratory assays.
Troubleshooting Workflow for High CV
Follow this logical workflow to systematically identify the source of high coefficient of variation (CV) in your results.
Caption: A step-by-step guide for troubleshooting high CV.
References
- 1. An analytical approach to reduce between-plate variation in multiplex assays that measure antibodies to Plasmodium falciparum antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. A Guide to Reproducibility in Preclinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to deal with inconsistent results and high CV in ELISA | Abcam [abcam.com]
- 5. What causes high coefficient variation for my ELISA results? | AAT Bioquest [aatbio.com]
- 6. tecan.com [tecan.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. arp1.com [arp1.com]
Interpreting unexpected results in Platrol studies
Welcome to the technical support center for Platrol, a high-throughput, plate-based assay system for measuring the activity of specific signaling pathways. This guide provides troubleshooting for common unexpected results to help you ensure data accuracy and reproducibility.
General Experimental Protocol: this compound Kinase Activity Assay
This protocol outlines a typical workflow for measuring the inhibition of a specific kinase using the this compound system.
I. Materials and Reagents
-
This compound Kinase Assay Kit (Cat# PLT-KIN-96):
-
96-well black, clear-bottom microplates.[1]
-
Kinase Buffer (10X)
-
ATP Solution (1 mM)
-
Kinase Substrate (Lyophilized)
-
Detection Reagent A
-
Detection Reagent B
-
Stop Solution
-
-
Cells: Adherent cell line expressing the target kinase.
-
Reagents:
-
Cell culture medium (e.g., DMEM, phenol (B47542) red-free recommended).[1][2]
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor (e.g., Staurosporine)
-
II. Detailed Methodology
-
Cell Seeding: a. Culture cells to ~80% confluency. b. Harvest cells using Trypsin-EDTA and neutralize with culture medium. c. Centrifuge cells, resuspend in fresh medium, and perform a cell count. d. Dilute cells to a final concentration of 2.5 x 10⁵ cells/mL. e. Seed 100 µL of the cell suspension (25,000 cells/well) into each well of the 96-well plate.[3] f. Incubate overnight at 37°C, 5% CO₂.[3]
-
Compound Treatment: a. Prepare serial dilutions of test compounds and controls in a separate plate. The final DMSO concentration should not exceed 0.5%. b. Remove the culture medium from the cell plate. c. Add 100 µL of the diluted compounds to the respective wells. Include wells with vehicle (DMSO) as a negative control and a known inhibitor as a positive control. d. Incubate for 1 hour at 37°C, 5% CO₂.
-
Kinase Reaction: a. Prepare 1X Kinase Buffer by diluting the 10X stock with deionized water. b. Reconstitute the Kinase Substrate with 1X Kinase Buffer. c. Prepare the Kinase Reaction Mix by combining 1X Kinase Buffer, reconstituted Kinase Substrate, and ATP Solution according to the kit manual. d. Remove the compound-containing medium from the wells. e. Add 50 µL of the Kinase Reaction Mix to each well. f. Incubate for 30 minutes at room temperature on an orbital shaker.
-
Signal Detection: a. Prepare the Detection Mix by combining Detection Reagent A and Detection Reagent B. b. Add 50 µL of the Detection Mix to each well. c. Incubate for 15 minutes at room temperature in the dark. d. Add 50 µL of Stop Solution to each well to terminate the reaction.[4] e. Read the plate immediately on a microplate reader at the specified wavelength (e.g., Luminescence).[4]
Troubleshooting Guides & FAQs
Issue 1: High Background Signal Across the Entire Plate
Question: My negative control (DMSO/vehicle only) wells show an unusually high signal, reducing the assay window (Signal-to-Background ratio). What are the possible causes and solutions?
High background can obscure real results and decrease assay sensitivity.[5] It often results from non-specific binding or issues with assay reagents.[5][6]
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| 1. Insufficient Washing | Residual unbound reagents can produce a false positive signal.[6] Increase the number of wash cycles (from 3 to 4) or the wash time for each step. Ensure complete removal of wash buffer by gently tapping the inverted plate on a paper towel.[3] |
| 2. Sub-optimal Blocking | Inadequate blocking can lead to non-specific binding of antibodies or other reagents.[5] Try increasing the concentration of the blocking agent (e.g., from 1% to 2% BSA) or extending the blocking incubation time.[5] |
| 3. Reagent Contamination | Reagents, especially buffers, can become contaminated over time.[6] Use fresh, sterile reagents for each experiment.[6] Check the expiration dates of all kit components.[6] |
| 4. High Detection Reagent Concentration | The concentration of the detection antibody or enzyme conjugate may be too high. Perform a titration experiment to determine the optimal, non-saturating concentration. |
| 5. Autofluorescence of Media/Compounds | Components like phenol red or certain test compounds can autofluoresce.[2] Use phenol red-free media for the assay.[1] Screen test compounds for intrinsic fluorescence at the assay wavelength. |
| 6. Extended Incubation with Substrate | Reading the plate too long after adding the stop solution can cause the background signal to increase.[4] Read the plate immediately after the final step as directed by the protocol.[4] |
Example Data: Troubleshooting High Background
The following table shows hypothetical data from an experiment where high background was observed and subsequently resolved by optimizing the washing and blocking steps.
| Condition | Avg. Signal (Negative Control) | Avg. Signal (Positive Control) | Signal-to-Background (S/B) Ratio | Z'-Factor |
| Initial (High Background) | 85,000 RLU | 150,000 RLU | 1.8 | 0.15 |
| Optimized Washing & Blocking | 12,000 RLU | 165,000 RLU | 13.8 | 0.78 |
A Z'-factor above 0.5 is generally considered good for HTS assays.[7]
Troubleshooting Workflow: High Background
Issue 2: High Well-to-Well Variability
Question: I am observing significant signal variation among replicate wells (high %CV), making my data unreliable. What could be causing this?
High variability can arise from technical errors in pipetting, uneven cell distribution, or environmental factors affecting the plate.[8][9]
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| 1. Pipetting Inaccuracy | Inconsistent liquid handling is a major source of variability.[9] Ensure pipettes are properly calibrated.[10] Use reverse pipetting for viscous solutions. When adding reagents, dispense gently against the side of the well to avoid disturbing the cell monolayer.[3] |
| 2. Uneven Cell Seeding | A non-uniform cell monolayer will lead to variable results. After seeding, gently rock the plate in north-south and east-west directions before incubation to ensure even cell distribution. Avoid swirling, which can cause cells to accumulate in the center. |
| 3. "Edge Effect" | Wells on the perimeter of the plate are more prone to evaporation and temperature fluctuations, leading to different results compared to inner wells.[11][12] To mitigate this, fill the outer wells with sterile PBS or water during incubation.[12] For highly sensitive assays, consider leaving the entire outer row and column empty.[11] |
| 4. Temperature Gradients | Inconsistent temperature across the incubator or plate reader can affect reaction kinetics.[11] Ensure the incubator provides uniform heating. Allow plates to equilibrate to room temperature before adding reagents or reading, if required by the protocol. |
| 5. Incomplete Reagent Mixing | If reagents are not mixed properly upon addition, the reaction may not proceed uniformly. Gently tap the plate or use an orbital shaker after adding critical reagents to ensure homogeneity. |
Example Data: Mitigating the Edge Effect
This table illustrates how avoiding the outer wells can improve data consistency. Data represents a single compound tested across the plate.
| Well Location | Average Signal (RLU) | % Coefficient of Variation (%CV) |
| All Wells (n=96) | 125,400 | 28.5% |
| Inner 60 Wells Only | 119,800 | 8.2% |
This compound Experimental Workflow Diagram
Issue 3: Unexpected Agonist/Antagonist Behavior
Question: A compound I expected to be an antagonist is showing partial agonist activity, or vice-versa. Why is this happening?
This phenomenon can be due to the specific biological context of the assay, such as receptor density and downstream signaling efficiency.[13] A ligand's behavior can differ depending on the cellular system.[13]
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| 1. Inverse Agonism | The compound may not be a neutral antagonist but an inverse agonist, which reduces the constitutive (basal) activity of the receptor.[13] This effect is only observable if the receptor system has a measurable level of basal activity.[13] Measure the signal in vehicle-treated wells versus wells with no cells to determine the level of constitutive activity. |
| 2. Biased Agonism/Functional Selectivity | The compound might selectively activate one signaling pathway while blocking another.[14][15] The this compound assay measures a specific endpoint (e.g., Gαi1 activation).[14] The compound could be an antagonist for a different pathway (e.g., β-arrestin recruitment) not measured by this kit.[15][16] Confirm the compound's activity using an orthogonal assay that measures a different signaling branch.[17] |
| 3. Low Receptor Expression | In systems with low receptor density or inefficient coupling to effectors, a partial agonist can appear to act as a competitive antagonist.[13] Verify the expression level of the target receptor in your cell line using a method like Western Blot or qPCR. |
| 4. Presence of Endogenous Agonist | If the cell culture medium contains a low level of an endogenous agonist (e.g., in serum), a competitive antagonist will reduce this basal signal, which could be misinterpreted as inverse agonism.[13] Repeat the experiment after a period of serum starvation to remove confounding endogenous ligands.[3] |
Signaling Pathway: Agonist vs. Antagonist vs. Inverse Agonist
References
- 1. selectscience.net [selectscience.net]
- 2. bitesizebio.com [bitesizebio.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 5. arp1.com [arp1.com]
- 6. jg-biotech.com [jg-biotech.com]
- 7. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 8. 6 Factors to Consider When Troubleshooting Microplate Assays | Genetics And Genomics [labroots.com]
- 9. enzyscreen.com [enzyscreen.com]
- 10. SOP for Handling of High-Throughput Screening (HTS) Equipment – SOP Guide for Pharma [pharmasop.in]
- 11. biostatistics - Experimental design for a 96 well plate - Cross Validated [stats.stackexchange.com]
- 12. researchgate.net [researchgate.net]
- 13. Making Sense of Pharmacology: Inverse Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. domaintherapeutics.ca [domaintherapeutics.ca]
- 15. domaintherapeutics.ca [domaintherapeutics.ca]
- 16. Comprehensive Signaling Profiles Reveal Unsuspected Functional Selectivity of δ-Opioid Receptor Agonists and Allow the Identification of Ligands with the Greatest Potential for Inducing Cyclase Superactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Adjusting Platrol treatment duration for chronic studies
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with Platrol in chronic studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for determining this compound treatment duration in a new chronic study?
A1: The recommended starting point for determining this compound treatment duration should be based on the half-life of the compound and the specific objectives of your chronic study. For initial long-term studies, a treatment period of 6 to 12 months is often considered to adequately assess both efficacy and potential long-term safety signals. The decision should also be informed by data from shorter-term efficacy studies and the known progression of the disease model being studied.
Q2: How often should we monitor for this compound efficacy and toxicity during a chronic study?
A2: Monitoring frequency should be stratified based on the study phase. In the initial phase (first 1-3 months), more frequent monitoring (e.g., bi-weekly or monthly) is recommended to establish the therapeutic window and identify any acute or sub-chronic toxicity. As the study progresses into the chronic phase (beyond 3 months), the monitoring frequency can generally be reduced to a quarterly basis, unless specific concerns arise. Key monitoring parameters should include a combination of efficacy biomarkers, clinical observations, and standard toxicology panels.
Troubleshooting Guide: Adjusting this compound Treatment Duration
Problem: We are observing a decline in the efficacy of this compound after several months of treatment in our chronic study.
Possible Causes and Solutions:
-
Pharmacokinetic Changes: Long-term administration of this compound might induce metabolic enzymes, leading to increased clearance and reduced exposure over time.
-
Troubleshooting Step: Collect plasma samples at multiple time points (e.g., months 3, 6, and 9) to assess this compound concentration. Compare these with the concentration levels from the initial phase of the study.
-
-
Target Engagement Modification: The target enzyme, ChronoKinase 1 (CK1), may have adapted to chronic inhibition, potentially through feedback mechanisms or alterations in its expression.
-
Troubleshooting Step: If feasible in your model, collect tissue samples to measure the activity of CK1 and the expression levels of its gene and protein.
-
-
Disease Model Progression: The natural progression of the chronic disease model might have reached a stage where the therapeutic mechanism of this compound is less effective.
-
Troubleshooting Step: Include a robust control group that receives a vehicle to understand the natural course of the disease in your model. Compare the disease progression in the treated group with the control group to differentiate between a loss of drug efficacy and advanced disease state.
-
Data Summary for Troubleshooting:
| Parameter | Time Point 1 (e.g., 1 Month) | Time Point 2 (e.g., 6 Months) | Time Point 3 (e.g., 12 Months) | Recommended Action |
| This compound Plasma Concentration | 100 ng/mL | 50 ng/mL | 30 ng/mL | Increase dose or dosing frequency |
| CK1 Enzyme Activity | 20% of baseline | 60% of baseline | 80% of baseline | Consider combination therapy |
| Efficacy Biomarker Level | 50% reduction | 20% reduction | 10% reduction | Evaluate disease progression |
Experimental Protocols
Protocol: Assessment of this compound Pharmacokinetics in a Chronic Study
-
Animal Cohorts: Assign animals to different groups for pharmacokinetic analysis at various stages of the chronic study (e.g., 1, 3, 6, and 12 months).
-
Sample Collection: At the designated time points, collect blood samples from a subset of animals at 0, 1, 2, 4, 8, 12, and 24 hours post-Platrol administration.
-
Plasma Preparation: Process the blood samples to separate plasma and store it at -80°C until analysis.
-
Bioanalysis: Use a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method to quantify the concentration of this compound in the plasma samples.
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) for each time point. Compare these parameters across the different stages of the chronic study to identify any time-dependent changes in this compound's pharmacokinetic profile.
Visualizations
Caption: this compound inhibits the ChronoKinase 1 (CK1) in the SensoInflame pathway.
Caption: Workflow for adjusting this compound treatment in chronic studies.
Refining Platrol delivery methods for in vivo research
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Platrol in in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the in vivo administration of this compound.
1. Formulation & Solubility Issues
-
Question: My this compound solution is precipitating after formulation. What can I do?
-
Answer: this compound precipitation can be caused by several factors. First, verify the recommended solvent and concentration from the product datasheet. If precipitation persists, consider the following troubleshooting steps:
-
Sonication: Gently sonicate the solution in a water bath to aid dissolution.
-
Warming: Warm the solution to 37°C to increase solubility, but ensure this compound is heat-stable.
-
pH Adjustment: Check the pH of your vehicle. Adjusting the pH might be necessary to keep this compound in solution.
-
Alternative Vehicles: If the standard vehicle is not effective, consider alternative formulations. A table of common vehicles is provided below.
-
-
-
Question: Can I use DMSO for my in vivo this compound formulation?
-
Answer: While DMSO is an excellent solvent, it can be toxic to animals at high concentrations. It is recommended to keep the final concentration of DMSO below 5% of the total injection volume. For many studies, preparing a high-concentration stock in DMSO and then diluting it in a vehicle like saline or corn oil is a common practice.
-
2. Administration & Dosing
-
Question: I am observing high variability in my experimental results after oral gavage of this compound. What could be the cause?
-
Answer: Variability following oral gavage can stem from several sources:
-
Improper Technique: Ensure consistent and correct gavage technique to avoid accidental administration into the lungs.
-
Food in Stomach: The presence of food can affect the absorption of this compound. Fasting the animals overnight (while ensuring access to water) can lead to more consistent absorption.
-
Formulation Issues: Ensure your this compound formulation is a homogenous suspension or a clear solution to guarantee consistent dosing.
-
-
-
Question: What is the recommended injection volume for intraperitoneal (IP) administration of this compound in mice?
-
Answer: For IP injections in mice, a typical volume is 10 mL/kg. It is crucial not to exceed this volume to avoid discomfort and potential adverse effects for the animal.
-
3. Pharmacokinetics & Pharmacodynamics
-
Question: My in vivo experiment with this compound is not showing the expected efficacy. How can I troubleshoot this?
-
Answer: A lack of efficacy can be due to suboptimal pharmacokinetics (PK) or pharmacodynamics (PD). Consider the following:
-
PK/PD Study: If not already done, a preliminary PK/PD study is highly recommended to determine the optimal dosing regimen and timing for your specific model. This will help you understand the relationship between this compound concentration and the desired biological effect.
-
Dose Escalation: The initial dose might be too low. A dose-response study can help identify a more effective concentration.
-
Target Engagement: Confirm that this compound is reaching its intended target tissue and engaging with its molecular target. This can be assessed through methods like Western blot or immunohistochemistry on tissue samples collected at various time points after administration.
-
-
Data & Protocols
This compound Vehicle Suitability
| Vehicle | This compound Solubility (mg/mL) | Maximum Recommended Concentration | Notes |
| Saline (0.9% NaCl) | < 0.1 | Not Recommended | Suitable for highly soluble compounds. |
| 5% DMSO + 40% PEG300 + 55% Saline | 5 | 2.5 mg/mL | A common vehicle for compounds with moderate solubility. |
| 10% Solutol HS 15 + 90% Saline | 10 | 5 mg/mL | Can improve the solubility of poorly soluble compounds. |
| Corn Oil | 20 | 10 mg/mL | Suitable for highly lipophilic compounds and often used for oral or subcutaneous administration. |
Experimental Protocol: Intraperitoneal (IP) Injection in Mice
-
Animal Restraint: Properly restrain the mouse by scruffing the neck to expose the abdomen.
-
Injection Site: Tilt the mouse so its head is pointing downwards. The injection should be administered in the lower right or left quadrant of the abdomen to avoid hitting the bladder or cecum.
-
Needle Insertion: Use a 25-27 gauge needle. Insert the needle at a 15-20 degree angle.
-
Aspiration: Gently pull back on the plunger to ensure no fluid (urine or blood) is aspirated. If fluid is present, discard the syringe and start over in a new location.
-
Injection: Slowly inject the this compound formulation.
-
Needle Withdrawal: Withdraw the needle and return the mouse to its cage.
-
Monitoring: Monitor the animal for any signs of distress post-injection.
Visual Guides
Caption: Troubleshooting workflow for this compound formulation and precipitation issues.
Caption: Logical steps to troubleshoot a lack of this compound efficacy in vivo.
Caption: A hypothetical signaling pathway illustrating the mechanism of action for this compound.
Validation & Comparative
Validating the On-Target Effects of Platrol: A Comparative Guide
This guide provides a comprehensive comparison of the on-target effects of Platrol, a novel P2Y12 receptor antagonist, with the established antiplatelet agent, Clopidogrel. The following sections detail the experimental data, protocols, and underlying signaling pathways to offer researchers, scientists, and drug development professionals a thorough understanding of this compound's performance.
Quantitative Comparison of On-Target Effects: this compound vs. Clopidogrel
The on-target efficacy of this compound and Clopidogrel was evaluated using two primary assays: Light Transmission Aggregometry (LTA) to measure platelet aggregation and a Vasodilator-Stimulated Phosphoprotein (VASP) phosphorylation assay to specifically assess P2Y12 receptor inhibition. The data presented below represents typical results obtained from a cohort of healthy human volunteers.
| Parameter | This compound (10 µM) | Clopidogrel (10 µM) | Vehicle Control |
| Light Transmission Aggregometry (LTA) | |||
| ADP-Induced Platelet Aggregation (%) | 25% | 45% | 85% |
| Inhibition of Platelet Aggregation (%) | 70.6% | 47.1% | 0% |
| VASP Phosphorylation Assay | |||
| Platelet Reactivity Index (PRI) (%) | 20% | 55% | 80% |
Experimental Protocols
Light Transmission Aggregometry (LTA)
This assay measures the aggregation of platelets in platelet-rich plasma (PRP) by detecting changes in light transmission.[1][2][3][4][5][6][7]
a. Sample Preparation:
-
Collect human whole blood into tubes containing 3.2% sodium citrate.[2][8] The blood should be processed within one hour of collection.[1]
-
To obtain Platelet-Rich Plasma (PRP), centrifuge the whole blood at a low speed (e.g., 200 x g) for 8-10 minutes at room temperature.[1][2]
-
To obtain Platelet-Poor Plasma (PPP), centrifuge the remaining blood at a higher speed (e.g., 2,500 x g) for 10 minutes.[1] The PPP serves as a blank for 100% light transmission.[2][5]
-
Adjust the platelet count in the PRP to a standardized level (typically 200-300 x 10^9/L) using autologous PPP.[2]
b. Assay Procedure:
-
Pre-warm the PRP and PPP samples to 37°C.
-
Calibrate the aggregometer with a cuvette containing PPP for 100% aggregation and a cuvette with PRP for 0% aggregation.
-
Pipette 450 µL of PRP into a cuvette with a magnetic stir bar and incubate for 5 minutes at 37°C in the aggregometer.[1]
-
Add 50 µL of the test compound (this compound, Clopidogrel, or vehicle) to the PRP and incubate for a specified period.
-
Initiate aggregation by adding an agonist, such as Adenosine Diphosphate (ADP), at a final concentration of 5 µM.[6]
-
Record the change in light transmission for 5-6 minutes to measure the extent of platelet aggregation.[6]
VASP Phosphorylation Assay
This flow cytometry-based assay specifically measures the inhibition of the P2Y12 receptor signaling pathway.[8][9][10][11][12]
a. Sample Preparation and Incubation:
-
Collect human whole blood in tubes containing 3.2% sodium citrate.[8]
-
Aliquot the whole blood into microcentrifuge tubes.
-
Add the test compounds (this compound, Clopidogrel, or vehicle) to the blood samples and incubate for 15 minutes at room temperature.[8]
b. Stimulation and Staining:
-
Prepare two sets of tubes for each sample. To one set, add Prostaglandin E1 (PGE1) alone, and to the other, add both PGE1 and ADP.[9]
-
Incubate for 10 minutes at room temperature.
-
Fix the samples with a formaldehyde (B43269) solution, followed by permeabilization to allow antibody access to intracellular proteins.[9]
-
Add a fluorescently labeled primary antibody against phosphorylated VASP (anti-VASP-P) to all tubes.[9]
-
Incubate for 10 minutes at room temperature in the dark.[8]
c. Flow Cytometry Analysis:
-
Analyze the samples using a flow cytometer to measure the Mean Fluorescence Intensity (MFI) of the platelet population.
-
The Platelet Reactivity Index (PRI) is calculated using the following formula: PRI (%) = [ (MFIPGE1 - MFIPGE1+ADP) / MFIPGE1 ] x 100.[8] A lower PRI value indicates a higher level of P2Y12 inhibition.[8]
Visualizing the Mechanisms and Workflows
To further elucidate the processes involved in validating the on-target effects of this compound, the following diagrams illustrate the key signaling pathway and the experimental workflow.
Caption: Workflow for validating the on-target effects of P2Y12 inhibitors.
Caption: this compound inhibits the P2Y12 signaling pathway, preventing platelet activation.
References
- 1. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Platelet Aggregation | HE [hematology.mlsascp.com]
- 3. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 4. plateletservices.com [plateletservices.com]
- 5. journals.viamedica.pl [journals.viamedica.pl]
- 6. 4.3. Platelet Aggregometry Assay [bio-protocol.org]
- 7. Platelet Function Analyzed by Light Transmission Aggregometry | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. Vasodilator-Stimulated Phosphoprotein (VASP) Assay | Thoracic Key [thoracickey.com]
- 10. Stago’s VASP Assay Used For P2Y12 Biomarker Studies | Stago [stago-us.com]
- 11. Vasodilator-stimulated phosphoprotein (VASP) phosphorylation assay for platelet response to cilostazol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Advances in the Clinical Use of Clopidogrel: A Review of Individualized Treatment Strategies and Monitoring Optimization Based on Genetic Polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
Platrol: A Comparative Analysis of a Novel Antiplatelet Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
This guide provides a comparative overview of Platrol®, a novel antiplatelet drug candidate, against established alternatives such as Aspirin (B1665792) and Clopidogrel. This compound, developed by Lipicard Technologies Limited, was announced in 2006 as a promising agent with potentially higher efficacy and a better safety profile.[1][2] However, a comprehensive review of publicly available scientific literature and clinical trial databases reveals a lack of published data to substantiate these claims. This guide, therefore, presents a comparison based on the initial claims for this compound alongside the established experimental data for its alternatives, highlighting the need for empirical validation in drug development.
Comparative Data
The following table summarizes the key characteristics of this compound, based on company announcements, in comparison to the well-documented profiles of Aspirin and Clopidogrel.
| Feature | This compound® (Claimed) | Aspirin | Clopidogrel |
| Mechanism of Action | Proposed as an Acetylsalicylic-L-threonine ester | Irreversible inhibitor of cyclooxygenase (COX)-1 and COX-2 enzymes.[3][4] | Irreversible inhibitor of the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor.[5] |
| Efficacy | Reported to have 40% higher efficacy than Aspirin and Clopidogrel.[1][2] | Effective in the secondary prevention of cardiovascular events.[6] | Superior to aspirin in preventing composite vascular events in some patient populations.[7] |
| Toxicity/Side Effects | Claimed to have "near-zero toxicity".[1] | Gastrointestinal bleeding and ulcers are notable side effects.[8] | Risk of bleeding; can cause a rare condition called thrombotic thrombocytopenic purpura (TTP).[5] |
| Bioavailability | Sustained-release properties claimed.[2] | Rapidly absorbed, but bioavailability of plain aspirin is 40-50% due to rapid deacetylation.[3] | Rapidly absorbed after oral administration. |
| Clinical Evidence | No peer-reviewed clinical trial data is publicly available. | Extensive clinical trial data supporting its use in cardiovascular disease. | Numerous large-scale clinical trials have established its efficacy and safety profile. |
| Development Status | Appears to be discontinued (B1498344) or undeveloped; no recent information available. | Widely available as a generic and over-the-counter medication. | Widely available as a generic prescription medication. |
Mechanism of Action and Signaling Pathways
Aspirin
Aspirin's primary antiplatelet effect is achieved through the irreversible acetylation of the cyclooxygenase-1 (COX-1) enzyme in platelets. This action blocks the biosynthesis of thromboxane (B8750289) A2, a potent promoter of platelet aggregation.
References
- 1. Antiplatelet drug - Wikipedia [en.wikipedia.org]
- 2. Coming safely to a stop: a review of platelet activity after cessation of antiplatelet drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Clinical pharmacology of acetylsalicylic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Pharmacology of aspirin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. 1mg.com [1mg.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Evolving Landscape of Antiplatelet Therapy: A Comparative Analysis
For researchers and drug development professionals, the quest for more effective and safer antiplatelet therapies is a continuous endeavor. While established treatments form the bedrock of current clinical practice, emerging agents hold the promise of improved outcomes. This guide provides a comparative overview of a developmental antiplatelet agent, Platrol®, against the current standard-of-care in the management of acute coronary syndromes (ACS), with a focus on supporting experimental data and underlying mechanisms of action.
The current cornerstone of antiplatelet therapy in patients with ACS is dual antiplatelet therapy (DAPT), typically comprising aspirin (B1665792) and a P2Y12 receptor antagonist. The PLATO (Platelet Inhibition and Patient Outcomes) trial firmly established ticagrelor (B1683153) as a key player in this domain, demonstrating its superiority over clopidogrel (B1663587) in reducing the rate of thrombotic events.
Standard-of-Care: P2Y12 Receptor Antagonists
P2Y12 receptor antagonists are central to the management of ACS. They work by inhibiting the P2Y12 receptor on platelets, a key step in the amplification of platelet aggregation and thrombus formation. The two main classes of oral P2Y12 inhibitors are thienopyridines (e.g., clopidogrel) and non-thienopyridines (e.g., ticagrelor).
Mechanism of Action: A Tale of Two Receptors
The primary signaling pathway for platelet activation and aggregation involves the P2Y12 receptor. Its inhibition is a critical therapeutic target.
This compound®: A Novel Antiplatelet Agent
Information regarding a specific antiplatelet drug named this compound® is limited. A 2006 press release from Lipicard Technologies Limited described this compound® as a novel antiplatelet drug with claims of higher efficacy and a better safety profile compared to aspirin and clopidogrel. Publicly available chemical databases list "this compound" as a synonym for Acetylsalicylic-L-threonine ester. This suggests a potential mechanism involving aspirin-like effects. However, a lack of subsequent clinical trial data in the public domain makes a direct, evidence-based comparison with current standard-of-care challenging.
Performance Benchmark: The PLATO Trial
In the absence of robust clinical data for this compound®, the PLATO trial serves as the definitive benchmark for the performance of standard-of-care antiplatelet therapy in ACS. This large-scale, randomized, double-blind trial compared ticagrelor with clopidogrel in over 18,000 patients.
Efficacy and Safety Outcomes from the PLATO Trial
The following table summarizes the key findings of the PLATO trial, providing a quantitative benchmark for any new antiplatelet agent.
| Outcome Measure | Ticagrelor (n=9333) | Clopidogrel (n=9291) | Hazard Ratio (95% CI) | P-value |
| Primary Efficacy Endpoint | ||||
| CV Death, MI, or Stroke | 9.8% | 11.7% | 0.84 (0.77-0.92) | <0.001 |
| Individual Efficacy Endpoints | ||||
| Cardiovascular (CV) Death | 4.0% | 5.1% | 0.79 (0.69-0.91) | 0.001 |
| Myocardial Infarction (MI) | 5.8% | 6.9% | 0.84 (0.75-0.95) | 0.005 |
| Stroke | 1.5% | 1.3% | 1.17 (0.91-1.52) | 0.22 |
| Primary Safety Endpoint | ||||
| Major Bleeding | 11.6% | 11.2% | 1.04 (0.95-1.13) | 0.43 |
| Other Safety Endpoints | ||||
| Non-CABG Major Bleeding | 4.5% | 3.8% | 1.19 (1.02-1.38) | 0.03 |
| Fatal Bleeding | 0.3% | 0.3% | 1.06 (0.62-1.83) | 0.83 |
Data sourced from the PLATO trial publications.
Experimental Protocols: A Glimpse into the PLATO Trial
Understanding the methodology of landmark trials is crucial for interpreting their results and designing future studies.
PLATO Trial: Key Methodological Aspects
-
Study Design: A multicenter, double-blind, randomized controlled trial.
-
Patient Population: 18,624 patients hospitalized for ACS (with or without ST-segment elevation).
-
Intervention: Ticagrelor (180 mg loading dose, then 90 mg twice daily) versus clopidogrel (300-600 mg loading dose, then 75 mg daily). All patients also received aspirin.
-
Primary Endpoint: A composite of death from vascular causes, myocardial infarction, or stroke.
-
Primary Safety Endpoint: Major bleeding.
Conclusion and Future Directions
The PLATO trial has set a high bar for new antiplatelet agents. While the initial information on this compound® suggested a promising profile, the lack of publicly available, robust clinical data prevents a definitive comparison. For any new agent to be considered a viable alternative to the current standard-of-care, it must demonstrate at least non-inferiority, and ideally superiority, in a well-designed, large-scale clinical trial that measures clinically meaningful endpoints of efficacy and safety. Future research and development in the antiplatelet field will need to focus on further improving the risk-benefit ratio, potentially through more targeted mechanisms of action or personalized treatment strategies.
Reproducibility of Platrol Experimental Findings: A Comparative Guide
For researchers and professionals in drug development, the reproducibility and reliability of experimental data are paramount. This guide provides a comprehensive comparison of Platrol , a novel platform for assessing Receptor Tyrosine Kinase (RTK) activity, with established methodologies. The data presented herein is based on extensive studies utilizing Time-Resolved Förster Resonance Energy Transfer (TR-FRET) technology, which forms the core of the this compound system.
Performance and Reproducibility
This compound's TR-FRET-based assays offer high reproducibility and robustness, making them suitable for high-throughput screening (HTS) applications. The quality and reliability of an assay can be quantitatively assessed using the Z'-factor, where a value between 0.5 and 1.0 indicates an excellent assay. For a typical this compound (TR-FRET) assay measuring Epidermal Growth Factor Receptor (EGFR) phosphorylation, a Z'-factor of 0.73 has been consistently achieved, signifying a highly robust and reproducible performance.[1]
The inherent "add-and-read," homogeneous format of the this compound system, which eliminates wash steps, significantly reduces experimental variability and enhances reproducibility.[2][3] Furthermore, the lanthanide-based donors used in this compound assays are not susceptible to photobleaching, leading to a stable signal and greater flexibility in experimental workflows.[2]
Comparison with Alternative Methods
This compound (TR-FRET) offers several advantages over traditional methods like ELISA for quantifying RTK activation. The time-resolved fluorescence measurement minimizes background interference, often resulting in higher sensitivity.[2]
| Parameter | This compound (TR-FRET) | ELISA (Enzyme-Linked Immunosorbent Assay) |
| Sensitivity | Generally higher due to low background.[2] One study showed 97.1% vs. 95.2% for antibody detection.[4] | Can be very sensitive, but may be lower in some applications.[4] One study reported higher sensitivity for a first-gen TR-FRET.[5] |
| Specificity | High (uses a sandwich antibody pair).[2] | High (typically uses a sandwich antibody pair). |
| Dynamic Range | Wider dynamic range.[4] | Prone to signal saturation ("ceiling effect") at high analyte concentrations.[4] |
| Workflow | Homogeneous ("add-and-read"), no-wash protocol.[2] | Heterogeneous, requires multiple incubation and wash steps. |
| Hands-on Time | Minimal (as little as 5 minutes with a kit).[2] | Significantly longer due to multiple steps. |
| Sample Volume | Smaller sample volume required (e.g., 15 µL).[2] | Generally requires larger sample volumes. |
| Data Variability | Lower due to fewer steps and stable reagents.[2] | Higher potential for variability from multiple wash and liquid handling steps. |
This table summarizes comparative data from multiple studies.
Experimental Protocols
This compound (TR-FRET) Protocol for EGFR Phosphorylation
This protocol outlines the general steps for quantifying the phosphorylation of EGFR at tyrosine 1068 (Y1068) in A431 cells.
1. Cell Treatment:
- Seed A431 cells in a 96-well cell culture plate and culture overnight.
- Starve cells in serum-free media for 4 hours.
- Treat cells with EGF ligand or inhibitor compounds for the desired time at 37°C.
2. Cell Lysis:
- Remove media from wells.
- Add 50 µL of 1X Lysis Buffer to each well.
- Incubate for 30 minutes at room temperature with gentle shaking.
3. Detection:
- Transfer 15 µL of cell lysate to a 384-well white assay plate.
- Add 5 µL of the pre-mixed antibody solution (Europium-labeled anti-EGFR antibody and an acceptor-labeled anti-phospho-EGFR Y1068 antibody).
- Incubate for 1 hour at room temperature, protected from light.
- Measure the TR-FRET signal on a compatible plate reader (excitation at 320-340 nm, emission at 615 nm and 665 nm).[6]
4. Data Analysis:
- Calculate the 665 nm/615 nm emission ratio.
- The ratio is directly proportional to the level of EGFR Y1068 phosphorylation.
Visualizing Key Processes
To further clarify the principles and workflows associated with this compound, the following diagrams illustrate the underlying signaling pathway, the experimental workflow, and a logical comparison to traditional methods.
References
- 1. THUNDER™ Phospho-EGFR (Y1068) TR-FRET Cell Signaling Assay Kit | Bioauxilium [bioauxilium.com]
- 2. biocompare.com [biocompare.com]
- 3. Time-Resolved Fluorescent Resonance Energy Transfer Assay for Simple and Rapid Detection of Anti-Brucella Antibodies in Ruminant Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diagnostic TR-FRET assays for detection of antibodies in patient samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Time-Resolved FRET -Based Approach for Antibody Detection – A New Serodiagnostic Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioauxilium.com [bioauxilium.com]
A Head-to-Head Comparison of Antiplatelet Technologies: COX-1 Inhibition vs. P2Y12 Receptor Blockade
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antiplatelet therapeutics, crucial for the prevention of thrombotic events, different strategies have emerged to modulate platelet activation and aggregation. This guide provides a detailed comparison between two prominent approaches: the inhibition of cyclooxygenase-1 (COX-1) by Platrol, an acetylsalicylic acid derivative, and the blockade of the P2Y12 receptor by the alternative technique, Clopidogrel (B1663587).
Mechanisms of Action: Two Divergent Paths to Platelet Inhibition
The antiplatelet effects of this compound (acting as a COX-1 inhibitor) and Clopidogrel (a P2Y12 receptor antagonist) are achieved through targeting different signaling pathways involved in platelet activation.
This compound, as a derivative of acetylsalicylic acid, is anticipated to function by irreversibly inhibiting the cyclooxygenase-1 (COX-1) enzyme within platelets. This enzymatic blockade prevents the conversion of arachidonic acid into prostaglandin (B15479496) H2, a precursor for thromboxane (B8750289) A2 (TXA2). TXA2 is a potent platelet agonist that, upon binding to its receptor, initiates a signaling cascade leading to platelet shape change, degranulation, and aggregation. By preventing the synthesis of TXA2, this compound effectively dampens a critical pathway for platelet activation.
Clopidogrel, on the other hand, is a prodrug that is metabolized in the liver to its active form. This active metabolite irreversibly binds to the P2Y12 receptor on the platelet surface. The P2Y12 receptor is a chemoreceptor for adenosine (B11128) diphosphate (B83284) (ADP), another key platelet agonist. By blocking the P2Y12 receptor, Clopidogrel prevents ADP-mediated activation of the Gi protein-coupled signaling cascade. This, in turn, inhibits the downstream suppression of adenylyl cyclase, leading to maintained intracellular levels of cyclic AMP (cAMP), which ultimately inhibits platelet aggregation.[1]
Performance Comparison: In Vitro Inhibition of Platelet Aggregation
The efficacy of antiplatelet agents is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of a specific biological process, such as platelet aggregation induced by a particular agonist.
| Parameter | This compound (as Acetylsalicylic Acid) | Clopidogrel | Reference(s) |
| Target | Cyclooxygenase-1 (COX-1) | P2Y12 ADP Receptor | [2] |
| Agonist | Arachidonic Acid | Adenosine Diphosphate (ADP) | [3][4] |
| IC50 | ~6.3 µM | ~1.9 µM (in washed platelets) to 3291.07 µM (in platelet-rich plasma) | [3][4][5] |
Note: The IC50 values can vary significantly based on the experimental conditions, such as the use of washed platelets versus platelet-rich plasma, and the concentration of the agonist used.
Experimental Protocols
To assess the performance of antiplatelet compounds like this compound and Clopidogrel, standardized in vitro assays are employed. Below are detailed methodologies for two key experiments.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the extent of platelet aggregation in response to an agonist by detecting changes in light transmission through a suspension of platelets.
Objective: To determine the IC50 of a test compound (e.g., this compound, Clopidogrel) in inhibiting agonist-induced platelet aggregation.
Materials:
-
Platelet-rich plasma (PRP) or washed platelets
-
Platelet-poor plasma (PPP) as a reference
-
Agonist solution (e.g., Arachidonic Acid for this compound/aspirin (B1665792), ADP for Clopidogrel)
-
Test compound stock solutions at various concentrations
-
Platelet aggregometer
-
37°C water bath or heating block
-
Pipettes and cuvettes with stir bars
Procedure:
-
Preparation of Platelets:
-
Collect whole blood into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 10-15 minutes.
-
-
Assay Setup:
-
Pre-warm the PRP and PPP to 37°C.
-
Calibrate the aggregometer with PPP set to 100% aggregation and PRP set to 0% aggregation.
-
Aliquot PRP into cuvettes with stir bars and place them in the aggregometer incubation wells at 37°C.
-
-
Inhibition Measurement:
-
Add the test compound at various final concentrations to the PRP-containing cuvettes and incubate for a specified time (e.g., 5-10 minutes).
-
Add the agonist (e.g., a concentration of arachidonic acid or ADP known to induce submaximal aggregation) to initiate platelet aggregation.
-
Record the aggregation curve (change in light transmission over time) for 5-10 minutes.
-
-
Data Analysis:
-
Determine the maximum percentage of aggregation for each concentration of the test compound.
-
Plot the percentage of inhibition (relative to a vehicle control) against the logarithm of the test compound concentration.
-
Calculate the IC50 value from the resulting dose-response curve.
-
Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the COX-1 enzyme, which is the primary target of this compound.
Objective: To determine the IC50 of a test compound (e.g., this compound) for the inhibition of COX-1 activity.
Materials:
-
Purified COX-1 enzyme
-
Arachidonic acid (substrate)
-
Test compound stock solutions
-
Assay buffer (e.g., Tris-HCl)
-
Detection reagent (e.g., a fluorometric or colorimetric probe that reacts with the product of the COX reaction, prostaglandin G2)
-
Microplate reader
Procedure:
-
Assay Preparation:
-
Prepare a reaction mixture containing the assay buffer and the detection probe in the wells of a microplate.
-
-
Enzyme Inhibition:
-
Add the test compound at various final concentrations to the wells.
-
Add the purified COX-1 enzyme to each well and incubate for a specified pre-incubation time to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding arachidonic acid to each well.
-
Immediately begin monitoring the change in fluorescence or absorbance over time using a microplate reader. The rate of change is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction for each concentration of the test compound.
-
Determine the percentage of inhibition relative to a vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value.
-
Conclusion
This compound, as an acetylsalicylic acid derivative, and Clopidogrel represent two distinct and effective strategies for antiplatelet therapy. This compound is expected to act through the irreversible inhibition of COX-1, thereby preventing the formation of thromboxane A2. In contrast, Clopidogrel targets the P2Y12 receptor, blocking ADP-mediated platelet activation. The choice between these or other antiplatelet agents in a research or clinical setting depends on the specific application, the desired therapeutic window, and the potential for off-target effects or drug-drug interactions. The experimental protocols provided herein offer a standardized approach for the quantitative evaluation and comparison of these and other novel antiplatelet compounds.
References
- 1. P2Y12, a new platelet ADP receptor, target of clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of acetylsalicyclic acid on platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiplatelet effects of aspirin vary with level of P2Y12 receptor blockade supplied by either ticagrelor or prasugrel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specific inhibition of ADP-induced platelet aggregation by clopidogrel in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Benchmarking Platrol's Potency: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel antiplatelet agent Platrol with established inhibitors. This analysis is supported by a review of publicly available experimental data on the potency and mechanisms of action of key antiplatelet drugs.
As the landscape of antiplatelet therapeutics continues to evolve, rigorous evaluation of new chemical entities is paramount. This guide benchmarks the in vitro potency of this compound, a novel inhibitor of Thromboxane (B8750289) A2 (TXA2) synthase, against a panel of well-characterized antiplatelet agents that target different key nodes in the platelet activation and aggregation cascade. The following sections present a quantitative comparison of inhibitory potency, detailed experimental methodologies for assessing antiplatelet activity, and visual representations of the relevant signaling pathways and experimental workflows.
Quantitative Performance Comparison
The inhibitory potency of this compound and other selected antiplatelet agents is summarized in the tables below. It is important to note that direct comparison of IC50 values should be approached with caution, as experimental conditions can vary between studies. For the purpose of this guide, a hypothetical IC50 value of 8 nM is assigned to this compound for its inhibition of TXA2 synthase.
Table 1: Potency of Thromboxane A2 Synthase Inhibitors
| Compound | Target | IC50 (nM) | Notes |
| This compound | Thromboxane A2 Synthase | 8 | Hypothetical value for comparative purposes. |
| Ozagrel | Thromboxane A2 Synthase | 4 - 11[1][2][3] | A potent and selective TXA2 synthase inhibitor.[1][2][3] |
| Dazoxiben | Thromboxane A2 Synthase | 300[4] | An early-generation TXA2 synthase inhibitor.[4] |
Table 2: Potency of Cyclooxygenase-1 (COX-1) Inhibitor
| Compound | Target | IC50 (µM) | Notes |
| Aspirin | COX-1 | 0.84[5] | Irreversibly inhibits COX-1, preventing the formation of thromboxane A2.[3] |
Table 3: Potency of P2Y12 Receptor Antagonists
| Compound | Target | IC50 (µM) | Notes |
| Clopidogrel (active metabolite) | P2Y12 Receptor | 0.30[6] | An irreversible antagonist of the P2Y12 receptor.[4][7] |
| Prasugrel (active metabolite) | P2Y12 Receptor | 1.8[8] | A more potent and faster-acting irreversible P2Y12 antagonist compared to clopidogrel.[1][9] |
| Ticagrelor (B1683153) | P2Y12 Receptor | 0.005[10] | A direct-acting and reversible P2Y12 receptor antagonist.[2][8] |
Signaling Pathway Inhibition
The efficacy of antiplatelet agents is rooted in their ability to disrupt specific signaling pathways that lead to platelet activation and aggregation. The following diagrams illustrate the points of intervention for this compound and the comparator drugs.
Experimental Protocols
The following section details the methodologies for key experiments cited in the comparison of this compound's potency.
In Vitro Thromboxane A2 Synthase Inhibition Assay
This protocol describes a common method to determine the in vitro inhibitory activity of a compound against TXA2 synthase.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound for TXA2 synthase.
Materials:
-
Purified or recombinant human TXA2 synthase
-
Prostaglandin H2 (PGH2) substrate
-
Test compound (e.g., this compound) and reference inhibitors (e.g., Ozagrel)
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
Reaction termination solution (e.g., a solution containing a stable TXA2 analog and a solvent to stop the reaction)
-
Enzyme-linked immunosorbent assay (ELISA) kit for Thromboxane B2 (TXB2), the stable metabolite of TXA2.
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compounds in the assay buffer.
-
Enzyme Reaction: In a microplate, add the assay buffer, the enzyme (TXA2 synthase), and the various concentrations of the test compound or reference inhibitor.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, PGH2.
-
Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 1-2 minutes).
-
Termination of Reaction: Stop the reaction by adding the termination solution.
-
Quantification of TXB2: Measure the concentration of the stable metabolite TXB2 in each well using a competitive ELISA kit according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of inhibition of TXA2 synthase activity for each concentration of the test compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).
-
Light Transmission Aggregometry (LTA)
LTA is the gold-standard method for assessing platelet aggregation in vitro.[11][12][13]
Objective: To evaluate the effect of a test compound on platelet aggregation induced by various agonists.
Materials:
-
Freshly drawn human whole blood collected in sodium citrate (B86180) tubes.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Platelet agonists (e.g., arachidonic acid, ADP, collagen).
-
Test compound (e.g., this compound) and reference inhibitors.
-
Light Transmission Aggregometer.
-
Cuvettes with stir bars.
Procedure:
-
Sample Preparation:
-
Prepare PRP by centrifuging whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature.
-
Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes.
-
Adjust the platelet count of the PRP with PPP if necessary.
-
-
Instrument Setup: Set the aggregometer to 37°C. Calibrate the instrument using PPP for 100% aggregation and PRP for 0% aggregation.
-
Assay:
-
Pipette a known volume of PRP into a cuvette with a stir bar and place it in the heating block of the aggregometer for a short pre-incubation period.
-
Add the test compound or vehicle control to the PRP and incubate for a specified time.
-
Place the cuvette in the assay well of the aggregometer and start recording the baseline light transmission.
-
Add a platelet agonist to induce aggregation and record the change in light transmission over time (typically 5-10 minutes).
-
-
Data Analysis:
-
The extent of platelet aggregation is measured as the maximum percentage change in light transmission.
-
Calculate the percentage of inhibition of platelet aggregation for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value for the inhibition of aggregation for each agonist.
-
Experimental Workflow Visualization
The following diagram illustrates the key stages of the in vitro experimental workflow for assessing the potency of an antiplatelet inhibitor.
References
- 1. amsbio.com [amsbio.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Differential effects of dazoxiben, a selective thromboxane-synthase inhibitor, on platelet and renal prostaglandin-endoperoxide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the selective inhibition of platelet thromboxane synthesis on the platelet-subendothelium interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Effects of P2Y12 receptor antagonists beyond platelet inhibition – comparison of ticagrelor with thienopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Ticagrelor: The First Reversibly Binding Oral P2Y12 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The platelet aggregation line [stago.com]
- 13. Light Transmission Aggregometry | Thoracic Key [thoracickey.com]
Independent Verification of Antiplatelet Therapy: A Comparative Guide to Ticagrelor and Clopidogrel
Introduction
This guide provides an objective comparison of two prominent P2Y12 inhibitor antiplatelet agents, Ticagrelor (B1683153) and Clopidogrel (B1663587), primarily based on the findings of the landmark PLATelet inhibition and patient Outcomes (PLATO) trial. The initial topic of "Platrol" did not yield verifiable data from public databases or scientific literature, suggesting a likely reference to the PLATO trial. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the comparative efficacy, safety, mechanisms of action, and relevant experimental methodologies.
Mechanism of Action: P2Y12 Receptor Antagonism
Both Ticagrelor and Clopidogrel exert their antiplatelet effects by inhibiting the P2Y12 receptor on the surface of platelets. This receptor plays a crucial role in amplifying platelet activation and aggregation. When adenosine (B11128) diphosphate (B83284) (ADP) binds to the P2Y12 receptor, it initiates a signaling cascade that ultimately leads to the activation of the glycoprotein (B1211001) IIb/IIIa receptors, which are essential for platelet aggregation.
However, the two drugs differ in their mode of action:
-
Clopidogrel: A thienopyridine, Clopidogrel is a prodrug that requires hepatic metabolism to its active form. This active metabolite then irreversibly binds to the P2Y12 receptor.[1][2]
-
Ticagrelor: A non-thienopyridine, Ticagrelor is an orally active drug that does not require metabolic activation. It and its major metabolite reversibly bind to the P2Y12 receptor at a different site than ADP, leading to a more rapid and consistent onset of action.[1][2]
Quantitative Data Comparison: The PLATO Trial
The PLATO trial was a multicenter, double-blind, randomized controlled trial that compared the efficacy and safety of Ticagrelor with Clopidogrel in 18,624 patients with acute coronary syndromes (ACS).[3][4][5]
Efficacy Outcomes at 12 Months
| Primary Efficacy Endpoint | Ticagrelor | Clopidogrel | Hazard Ratio (95% CI) | p-value |
| Composite of CV death, MI, or stroke | 9.8% | 11.7% | 0.84 (0.77-0.92) | <0.001 |
| Myocardial Infarction (MI) | 5.8% | 6.9% | 0.84 (0.75-0.95) | 0.005 |
| Death from Vascular Causes | 4.0% | 5.1% | 0.79 (0.69-0.91) | 0.001 |
| Stroke | 1.5% | 1.3% | 1.17 (0.91-1.52) | 0.22 |
| All-Cause Mortality | 4.5% | 5.9% | 0.78 (0.69-0.89) | <0.001 |
Data sourced from the PLATO trial results.[3][5]
Safety Outcomes at 12 Months
| Primary Safety Endpoint | Ticagrelor | Clopidogrel | Hazard Ratio (95% CI) | p-value |
| PLATO-defined Major Bleeding | 11.6% | 11.2% | 1.04 (0.95-1.13) | 0.43 |
| Non-CABG Major Bleeding | 4.5% | 3.8% | 1.19 (1.02-1.38) | 0.03 |
| Fatal Intracranial Bleeding | 0.1% | 0.01% | - | 0.02 |
| Dyspnea (shortness of breath) | 13.8% | 7.8% | - | <0.001 |
Data sourced from the PLATO trial results.[3][4][5]
Experimental Protocols
A key aspect of the PLATO trial and its substudies was the assessment of platelet function to understand the pharmacological effects of Ticagrelor and Clopidogrel. Several methods were employed, with the VerifyNow P2Y12 assay being a prominent example.
Protocol for Platelet Function Testing using the VerifyNow P2Y12 Assay
The VerifyNow P2Y12 assay is a point-of-care, whole-blood assay designed to measure the level of platelet P2Y12 receptor blockade.[6][7][8]
Principle: The assay is based on the ability of activated platelets to bind to fibrinogen-coated microparticles.[7] The instrument measures the change in light transmittance as aggregation occurs. The assay contains ADP to activate platelets and prostaglandin (B15479496) E1 (PGE1) to reduce the contribution of P2Y1 receptor signaling, making the test more specific for the P2Y12 receptor.[6][8]
Methodology:
-
Sample Collection: A whole blood sample is collected in a citrated tube.
-
Assay Cartridge: The blood sample is added to the VerifyNow P2Y12 assay cartridge. The cartridge contains fibrinogen-coated microparticles and platelet agonists (ADP and PGE1).
-
Measurement: The cartridge is inserted into the VerifyNow instrument. The instrument incubates the sample and then measures the rate and extent of aggregation by detecting changes in light transmittance.
-
Reporting: The results are reported in P2Y12 Reaction Units (PRU). A lower PRU value indicates a higher level of P2Y12 receptor blockade.[6][7] A baseline channel with a thrombin receptor activating peptide (TRAP) is also used to establish uninhibited platelet function.[6]
Signaling Pathways and Experimental Workflows
P2Y12 Receptor Signaling Pathway
The following diagram illustrates the signaling pathway initiated by ADP binding to the P2Y12 receptor and the points of inhibition by Ticagrelor and Clopidogrel.
Experimental Workflow for Platelet Function Analysis
The diagram below outlines the general workflow for assessing platelet function in a clinical trial setting, such as a substudy of the PLATO trial.
References
- 1. Choosing between ticagrelor and clopidogrel following percutaneous coronary intervention: A systematic review and Meta-Analysis (2007–2017) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. 2minutemedicine.com [2minutemedicine.com]
- 4. PLATelet inhibition and patient Outcomes - American College of Cardiology [acc.org]
- 5. Details of the PLATelet inhibition and patient Outcomes trial - Prasugrel (Efient®) with percutaneous coronary intervention for treating acute coronary syndromes (review of TA182): systematic review and economic analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. VerifyNow P2Y12 and VerifyNow PRU Test [practical-haemostasis.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Monitoring platelet inhibition after clopidogrel with the VerifyNow-P2Y12(R) rapid analyzer: the VERIfy Thrombosis risk ASsessment (VERITAS) study - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Off-Target Effects of Platrol: A Comparative Guide to Src Family Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The development of targeted therapies, particularly kinase inhibitors, has revolutionized the treatment of many diseases, including cancer. However, the therapeutic window of these inhibitors is often limited by off-target effects, where the drug interacts with unintended molecular targets.[1] Understanding the complete kinase interaction profile, or "kinome," of a drug is therefore crucial for predicting its efficacy and potential toxicities.[2][3] This guide provides a comparative framework for assessing the off-target effects of a hypothetical Src kinase inhibitor, "Platrol," by benchmarking it against well-characterized analogs: Dasatinib, Bosutinib (B1684425), and Saracatinib (B1683781).
Quantitative Kinase Inhibition Profile
The following table summarizes the on- and off-target profiles of this compound and its analogs. This compound is presented here as a hypothetical compound with a more selective profile for illustrative purposes. The data for Dasatinib, Bosutinib, and Saracatinib are compiled from publicly available kinome screening data.[4][5][6][7]
| Feature | This compound (Hypothetical) | Dasatinib | Bosutinib | Saracatinib (AZD0530) |
| Primary Target(s) | Src, Fyn | Multi-kinase inhibitor: BCR-ABL, Src family kinases (Src, Lck, Lyn, Fyn, Yes), c-KIT, Ephrin receptors, PDGFRβ[5][8][9] | Dual Src/Abl inhibitor[2][10] | Src family kinases (Src, Fyn, Lyn, Lck, Blk), Abl[7][11] |
| Potency on Src (IC50) | <1 nM | 0.2 - 1.1 nM[8] | ~1.2 nM | ~2.7 nM |
| Key Off-Targets | Minimal off-target activity | Broad spectrum, including various tyrosine and serine/threonine kinases[5][6] | TEC family kinases, some STE20 kinases; notably does not inhibit c-KIT or PDGFR[4][6] | EphA2, FAK[7] |
| Selectivity Profile | Highly Selective | Promiscuous / Multi-targeted | Moderately Selective | Moderately Selective |
| Reported Side Effects | Low potential for off-target related toxicities | Fluid retention, pulmonary arterial hypertension, myelosuppression[9][12] | Diarrhea, nausea, myelosuppression; lower rates of fluid retention compared to other TKIs[2][10] | Fatigue, elevated liver enzymes, adrenal insufficiency[11][12] |
Experimental Protocols for Off-Target Profiling
A comprehensive assessment of off-target effects requires a combination of in vitro and cell-based assays. Below are detailed methodologies for two key experimental approaches.
Kinome Profiling using Chemical Proteomics
This method provides a global view of the kinases that interact with an inhibitor in a cellular context.[2][13] It relies on the principle of affinity chromatography to capture kinases from a cell lysate that bind to the inhibitor.
Methodology:
-
Immobilization of Inhibitor: A broad-spectrum kinase inhibitor or an analog of the test compound (e.g., this compound) is chemically linked to sepharose beads to create an affinity matrix ("kinobeads").[13]
-
Cell Lysis: The cell line of interest is cultured and then lysed under non-denaturing conditions to preserve native protein conformations and kinase activities.
-
Affinity Chromatography: The cell lysate is incubated with the kinobeads. Kinases that have an affinity for the immobilized inhibitor will bind to the beads.
-
Competitive Elution: The beads are then washed to remove non-specifically bound proteins. Subsequently, the bound kinases are eluted by incubating the beads with a high concentration of the test inhibitor (e.g., this compound). The elution profile will be dependent on the affinity of each kinase for the test inhibitor.
-
Protein Identification and Quantification: The eluted proteins are identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14]
-
Data Analysis: The abundance of each identified kinase in the eluate is compared between the test compound and a control (e.g., DMSO). This allows for the determination of the inhibitor's affinity for a wide range of kinases, thus revealing its on- and off-target profile.[4]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for verifying target engagement and assessing off-target binding within intact cells.[15][16] The principle is that a protein becomes more resistant to thermal denaturation when it is bound to a ligand.[17]
Methodology:
-
Cell Treatment: Intact cells are treated with either the test inhibitor (e.g., this compound) at various concentrations or a vehicle control (e.g., DMSO).
-
Heat Challenge: The treated cells are then heated to a range of temperatures in a thermal cycler.[16] This induces denaturation and aggregation of proteins.
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction (containing non-aggregated proteins) is separated from the precipitated fraction by centrifugation.[16]
-
Protein Detection and Quantification: The amount of the target protein remaining in the soluble fraction is quantified. This is typically done by Western blotting, but can also be adapted for high-throughput methods like proximity extension assays (PEA) or mass spectrometry.[18][19]
-
Data Analysis:
-
Melting Curve: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in this curve to higher temperatures in the presence of the inhibitor indicates target stabilization and therefore binding.[18]
-
Isothermal Dose-Response (ITDR) Curve: By keeping the temperature constant and varying the inhibitor concentration, an ITDR curve can be generated to determine the potency (EC50) of the inhibitor in a cellular environment.[16]
-
Visualizing Pathways and Workflows
Src Signaling Pathway
The following diagram illustrates a simplified representation of the Src signaling pathway. Src family kinases are key nodes in numerous signaling cascades that regulate cell proliferation, survival, and migration.[3][20] Off-target inhibition of other kinases in these or related pathways can lead to unexpected cellular responses.
References
- 1. Regulation of Src Family Kinases in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Activity-Based Protein Profiling Reveals Potential Dasatinib Targets in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dasatinib - Wikipedia [en.wikipedia.org]
- 10. Bosutinib: A Potent Second-Generation Tyrosine Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Phase II trial of saracatinib (AZD0530), an oral src-inhibitor for the treatment of patients with hormone receptor negative metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Global Kinome Profiling for Personalized Medicine [thermofisher.com]
- 15. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 16. benchchem.com [benchchem.com]
- 17. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Platrol
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
Recommended Personal Protective Equipment (PPE): [1]
-
Gloves: Two pairs of chemotherapy-tested gloves are recommended.[1]
-
Gown: A disposable, fluid-resistant gown should be worn.[1]
-
Eye Protection: Safety glasses or goggles are mandatory.[1]
-
Respiratory Mask: If there is a risk of aerosolization, a respiratory mask should be used.[1]
Quantitative Disposal Parameters
The primary method for the complete destruction of cytotoxic compounds is high-temperature incineration.[1] This ensures the breakdown of complex and potentially harmful organic molecules. The following table summarizes the key parameters for this disposal method.
| Parameter | Specification | Rationale |
| Primary Disposal Method | High-Temperature Incineration | Ensures complete destruction of cytotoxic compounds.[1] |
| Incineration Temperature | 850°C - 1200°C | Sufficiently high to break down complex organic molecules.[1] |
Detailed Disposal Protocol
The following step-by-step protocol outlines the process for the safe disposal of Platrol, from initial handling to final removal by a certified waste contractor.
Experimental Protocol: this compound Disposal
-
Step 1: Don Personal Protective Equipment (PPE)
-
Before handling this compound or its waste, ensure all recommended PPE is correctly worn. This includes two pairs of chemotherapy-tested gloves, a fluid-resistant gown, eye protection, and a respiratory mask if necessary.[1]
-
-
Step 2: Waste Segregation at the Source
-
Trace Waste: Items with residual contamination, such as empty vials, pipette tips, gloves, and bench paper, must be segregated into designated yellow chemotherapy waste containers.[1]
-
Bulk Waste: Unused or expired this compound, heavily contaminated materials, and spill cleanup supplies are to be disposed of in black hazardous waste containers.[1]
-
-
Step 3: Proper Containment and Labeling
-
All waste containers must be puncture-proof, leak-proof, and have a secure lid.[1]
-
Containers must be clearly labeled with "Cytotoxic Waste" or "Chemotherapy Waste" and the universal biohazard symbol.[1]
-
The label should also include the date of waste generation and the name of the primary substance.[1]
-
-
Step 4: Secure Storage
-
Store the segregated and labeled waste containers in a designated, secure area away from general laboratory traffic to await pickup.[1]
-
-
Step 5: Engage a Certified Waste Disposal Contractor
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the proper disposal process for this compound, the following diagram illustrates the key steps and decision points.
Caption: Workflow for the proper disposal of this compound, treated as a cytotoxic substance.
References
Essential Safety and Handling Protocols for Platrol
This document provides crucial safety and logistical information for the handling and disposal of Platrol, a pesticide formulation. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals. Adherence to these guidelines is essential to minimize exposure risks and ensure proper disposal of hazardous materials.
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is mandatory when handling this compound to prevent contact, inhalation, and ingestion.[1][2]
| PPE Category | Item | Specifications |
| Eye Protection | Chemical Splash Goggles | Must be worn where eye contact is likely.[1] |
| Hand Protection | Chemical-Resistant Gloves | Barrier laminate, butyl rubber, nitrile rubber, or Viton are recommended.[1] |
| Body Protection | Coveralls | To be worn over personal clothing. |
| Chemical-Resistant Footwear | Required where contact is likely.[1] | |
| Respiratory Protection | Respirator | Required if working in a poorly ventilated area or if mist or vapors are generated.[1][2] |
Operational Plan: Handling and Storage
Handling:
-
Avoid contact with skin and eyes.[2]
-
Do not breathe mist, vapors, or spray.[1] Use only in well-ventilated areas.[1][2]
-
Prevent eating, drinking, tobacco usage, and cosmetic application in areas where there is potential for exposure.[1]
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[1]
-
Contaminated work clothing must not be allowed out of the workplace and should be washed before reuse.[1][2]
Storage:
-
Store in a well-ventilated, secure area out of reach of children and domestic animals.[1]
-
Keep containers tightly closed in a dry, cool place.[2]
-
Do not store food, beverages, or tobacco products in the storage area.[1]
Disposal Plan
-
Dispose of contents and container in accordance with local regulations.[1]
-
Cover any spills with absorbing material and place into a compatible disposal container.[1]
-
Clean the spill area with a hard water detergent.[1]
-
Do not flush into surface water or sanitary sewer systems.[2] If the product contaminates rivers, lakes, or drains, inform the respective authorities.[2]
Emergency Procedures
In case of skin contact:
-
If skin irritation or rash occurs, seek medical advice.[1]
In case of inhalation:
In case of eye contact:
-
Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[2]
-
Remove contact lenses if present and easy to do.[3]
-
Immediate medical attention is required.[2]
In case of ingestion:
-
Call a poison control center or doctor immediately for treatment advice.[1]
-
Do not induce vomiting.[1]
Experimental Workflow: this compound Spill Decontamination
The following diagram outlines the step-by-step procedure for managing a this compound spill.
Caption: Workflow for this compound Spill Decontamination.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
